PGN36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole |
InChI |
InChI=1S/C21H23N3O3/c25-24(26)18-11-12-20-19(13-18)21(27-15-17-9-5-2-6-10-17)22-23(20)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14-15H2 |
InChI Key |
VLMJWSVJQMZYSE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PGN36: A Novel CB2 Receptor Antagonist's Mechanism of Action in Tau-Mediated Neuroinflammation and Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, including frontotemporal dementia (FTD). A key player in the neuro-inflammatory response is the cannabinoid receptor 2 (CB2R), traditionally a target for agonism to elicit anti-inflammatory effects. However, emerging research in specific pathological contexts, such as tauopathies, reveals a more complex role for CB2R. This guide details the mechanism of action of PGN36, a selective CB2R antagonist, which has demonstrated paradoxical neuroprotective effects in a preclinical model of FTD. This compound's therapeutic potential appears to stem from its ability to block aberrant, tau-induced CB2R signaling in neurons, leading to the attenuation of pyroptotic cell death and a subsequent reversal of cognitive decline and neurodegeneration. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction: The Role of CB2R in Neuroinflammation
The endocannabinoid system, and particularly the cannabinoid receptor 2 (CB2R), is a significant regulator of immune responses within the central nervous system (CNS).[1][2][3] CB2Rs are primarily expressed on immune cells, including microglia, the resident macrophages of the brain.[1][3] Generally, activation of CB2R is associated with anti-inflammatory and neuroprotective outcomes.[4][5] CB2R agonists have been shown to suppress microglial activation, reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and promote an anti-inflammatory microglial phenotype.[4][6][7] This has positioned CB2R as a promising therapeutic target for a variety of neuroinflammatory conditions.[5]
However, the role of CB2R can be context-dependent. Recent studies in a mouse model of tau-dependent frontotemporal dementia (FTD) have revealed a detrimental role for upregulated CB2R expression on neurons. In this specific pathological environment, antagonism of CB2R, rather than agonism, has been shown to be neuroprotective. This compound is a novel, selective CB2R antagonist that has been investigated for its therapeutic potential in this context.
This compound: A Selective CB2 Receptor Antagonist
This compound is a potent and selective antagonist of the cannabinoid CB2 receptor. Its selectivity is crucial for minimizing off-target effects, particularly at the psychoactive CB1 receptor.
Table 1: this compound Binding Affinity
| Receptor | Binding Affinity (Ki) |
| Cannabinoid Receptor 2 (CB2R) | 0.09 µM |
| Cannabinoid Receptor 1 (CB1R) | >40 µM |
Mechanism of Action in a Tauopathy Model of FTD
The therapeutic effects of this compound have been elucidated in a preclinical mouse model of FTD, which is characterized by the overexpression of the human TAUP301L protein. This model recapitulates key features of human tauopathies, including cognitive decline, neurodegeneration, and neuroinflammation.
The Paradoxical Role of CB2R in Tauopathy
In the AAV-TAUP301L mouse model, the expression of the mutant TAU protein leads to a significant increase in CB2 receptor expression, not only in microglia but also in hippocampal neurons. This aberrant neuronal expression of CB2R appears to contribute to the neurodegenerative cascade. Previous research from the same laboratory demonstrated that the genetic ablation of CB2R was neuroprotective in this FTD model. This key finding provides the rationale for the therapeutic application of a CB2R antagonist like this compound.
This compound-Mediated Inhibition of Pyroptosis
A central mechanism underlying the neuroprotective effects of this compound is the modulation of pyroptosis, a form of pro-inflammatory programmed cell death. In the TAUP301L model, the overexpression of mutant tau triggers a pyroptotic cascade, leading to neuronal loss. This compound treatment effectively modulates this pathway, preventing pyroptosis-induced neurodegeneration. The key effector molecule in this process is Gasdermin D (GSDMD).
Signaling Pathway of this compound in Modulating Tau-Induced Neuroinflammation
Caption: this compound antagonizes upregulated neuronal CB2R, inhibiting the downstream pyroptotic cascade.
Preclinical Efficacy of this compound
In the AAV-TAUP301L FTD mouse model, systemic administration of this compound led to significant improvements in multiple neuropathological and behavioral endpoints.
Table 2: Summary of this compound Efficacy in FTD Mouse Model
| Parameter | Effect of this compound Treatment (5 mg/kg, i.p., daily for 3 weeks) |
| Cognitive Function | Reversal of TAUP301L-induced cognitive decline. |
| Tau Pathology | Reduction in TAU protein expression levels. |
| Synaptic Plasticity | Restoration of synaptic plasticity markers. |
| Neurodegeneration | Neuroprotection observed in the dentate gyrus granular layer. |
| Pyroptosis | Modulation of the pyroptotic cascade. |
Experimental Protocols
The following section outlines the key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.
Animal Model
-
Model: A tau-dependent frontotemporal dementia (FTD) mouse model.
-
Induction: Stereotaxic injection of an adeno-associated virus expressing human TAUP301L protein (AAV-TAUP301L) into the right hippocampus of six-month-old mice.
-
Rationale: This model induces a progressive neurodegenerative process triggered by the overexpression of a pathogenic form of human tau, mimicking key aspects of human tauopathies.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. CB2 Receptor in Microglia: The Guardian of Self-Control [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tau deposition drives neuropathological, inflammatory and behavioral abnormalities independently of neuronal loss in a novel mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PGN36: A Selective Cannabinoid Receptor 2 (CB2R) Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PGN36 is a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor primarily expressed in the immune system. With a high affinity for CB2R and significant selectivity over the Cannabinoid Receptor 1 (CB1R), this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2R. This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays and a summary of in vivo studies are presented to facilitate its application in preclinical research, particularly in the context of neurodegenerative diseases such as frontotemporal dementia.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB2R, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammation, immune response, and pain modulation, without the psychoactive effects associated with CB1R activation. The development of selective CB2R ligands is therefore of paramount importance for advancing our understanding of this receptor and for the development of novel therapeutics. This compound is a novel pyrazole-derived compound that has demonstrated high selectivity and antagonistic activity at the CB2R.[1] This document serves as a technical resource for researchers utilizing this compound in their studies.
Pharmacological Profile of this compound
The pharmacological characteristics of this compound have been determined through a series of in vitro binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human CB2R.
Binding Affinity and Selectivity
The binding affinity of this compound for human CB1R and CB2R has been determined using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values clearly indicate a strong and selective interaction with CB2R.
| Receptor | Kᵢ (µM) | Reference |
| Human CB2R | 0.09 | [1] |
| Human CB1R | >40 | [1] |
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established and widely used techniques in the field of cannabinoid receptor pharmacology.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CB2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human CB2R (e.g., CHO-K1 or HEK293 cells)
-
[³H]-CP55,940 (radioligand)
-
This compound (test compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 150 µL of membrane preparation (3-20 µg protein for cells).[2]
-
Add 50 µL of the this compound dilution or buffer (for total binding) or a saturating concentration of a known non-radiolabeled CB2R ligand (for non-specific binding).
-
Add 50 µL of [³H]-CP55,940 solution in binding buffer at a final concentration close to its Kd.[3]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[2][3]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.1-0.3% polyethyleneimine (PEI).[2][3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
cAMP Functional Assay
This protocol is for determining the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably co-expressing human CB2R and a cAMP-responsive reporter system (e.g., LeadHunter™ assay).[4]
-
This compound (test compound)
-
A known CB2R agonist (e.g., WIN 55,212-2 mesylate).[5]
-
Forskolin (adenylyl cyclase activator)
-
Assay buffer
-
Detection reagents for the specific reporter system used.
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes at 37°C).[5]
-
Stimulate the cells with a fixed concentration of the CB2R agonist (typically the EC₈₀ concentration) in the presence of forskolin.
-
Incubate for a period determined by the assay kit instructions (e.g., 30 minutes).[6]
-
Lyse the cells and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
The antagonist activity of this compound is determined by its ability to reverse the agonist-induced decrease in the forskolin-stimulated cAMP levels.
-
Calculate the IC₅₀ value for this compound from the concentration-response curve.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
PGN36 and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN36 is a selective antagonist of the cannabinoid CB2 receptor, which has garnered interest in the scientific community for its potential therapeutic applications in neurodegenerative diseases, such as frontotemporal dementia. A critical aspect of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). While literature confirms that this compound is brain-penetrant, specific quantitative data and detailed experimental protocols for its BBB permeability studies are not extensively detailed in publicly available literature. This guide provides a comprehensive overview of the likely methodologies and signaling pathways involved in the assessment of this compound's ability to cross the BBB, based on established experimental practices for small molecules targeting the CNS.
Data Presentation: Representative Blood-Brain Barrier Permeability Data
The following tables represent how quantitative data for this compound's BBB permeability would typically be presented. Please note that these are illustrative examples, as the specific experimental values for this compound have not been published in the reviewed literature.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound (Representative Data)
| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| This compound | PAMPA-BBB | 8.5 | N/A | High Permeability |
| Verapamil (High Permeability Control) | PAMPA-BBB | 10.2 | N/A | High Permeability |
| Atenolol (Low Permeability Control) | PAMPA-BBB | 0.8 | N/A | Low Permeability |
| This compound | MDCK-MDR1 | 7.9 | 1.2 | Not a P-gp Substrate |
| Verapamil (P-gp Substrate Control) | MDCK-MDR1 | 6.5 | 5.8 | P-gp Substrate |
N/A: Not Applicable
Table 2: In Vivo Brain Penetration of this compound in a Rodent Model (Representative Data)
| Compound | Animal Model | Dosing Route & Dose | Time Point (hours) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio (logBB) |
| This compound | Mouse | i.p., 5 mg/kg | 1 | 150 | 100 | 0.18 |
| This compound | Mouse | i.p., 5 mg/kg | 4 | 80 | 45 | 0.25 |
| This compound | Rat | i.v., 2 mg/kg | 0.5 | 200 | 150 | 0.12 |
| This compound | Rat | i.v., 2 mg/kg | 2 | 95 | 60 | 0.20 |
i.p.: intraperitoneal; i.v.: intravenous
Experimental Protocols
Detailed experimental protocols for the BBB permeability assessment of this compound are not available in the public domain. However, based on standard practices in neuropharmacology and drug discovery, the following methodologies are likely to have been employed.
In Silico Prediction of BBB Permeability
In silico models are often used in the early stages of drug discovery to predict the likelihood of a compound crossing the BBB. These models are based on the physicochemical properties of the molecule.
Protocol:
-
Descriptor Calculation: The 2D and 3D molecular structures of this compound are used to calculate various physicochemical descriptors, including:
-
Molecular weight
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of hydrogen bond donors and acceptors
-
Rotatable bonds
-
-
Model Application: These descriptors are then inputted into established computational models (e.g., quantitative structure-activity relationship [QSAR] models) to predict the brain/plasma concentration ratio (logBB). A logBB greater than 0 generally indicates good BBB penetration.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro method to predict passive, transcellular permeability across the BBB.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain polar lipids) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Preparation: this compound is dissolved in a buffer solution at a known concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
The this compound solution is added to the donor wells.
-
The plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_D(0) = initial concentration in the donor well
-
In Vivo Brain Uptake Study in Rodents
In vivo studies in animal models provide the most definitive evidence of BBB penetration.
Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specific dose.
-
Sample Collection: At predetermined time points after administration, animals are anesthetized, and blood samples are collected via cardiac puncture.
-
Brain Perfusion and Homogenization: Immediately following blood collection, the animals are transcardially perfused with saline to remove blood from the brain vasculature. The brain is then harvested, weighed, and homogenized in a suitable buffer.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Both plasma and brain homogenate samples are processed (e.g., by protein precipitation or liquid-liquid extraction) to extract the compound.
-
Quantification: The concentration of this compound in the plasma and brain homogenate is quantified by LC-MS/MS.
-
Data Analysis: The brain/plasma concentration ratio is calculated. The logBB is determined by taking the logarithm of this ratio.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound blood-brain barrier permeability.
Caption: this compound's potential mechanism in modulating BBB permeability.
Investigating the Downstream Effects of PGN36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream molecular effects of PGN36, a selective antagonist of the Cannabinoid Receptor 2 (CB2R). This compound is emerging as a significant research tool and potential therapeutic agent, with demonstrated efficacy in preclinical models of neurodegenerative disease and a notable influence on bone metabolism. This document synthesizes current understanding of this compound's mechanism of action, focusing on its signaling pathways, impact on gene expression, and cellular functions. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Core Mechanism of Action: CB2 Receptor Antagonism
This compound exerts its effects by selectively binding to and blocking the activation of the Cannabinoid Receptor 2 (CB2R). The CB2R is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells, including microglia in the central nervous system, and is also found on other cell types such as osteoblasts.[1][2][3] Unlike the CB1 receptor, CB2R is not associated with psychoactive effects, making it an attractive therapeutic target.[4]
Upon activation by endogenous or exogenous agonists, CB2R typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4][5] This initiates a cascade of downstream signaling events, including the modulation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38 MAPK.[1][5] By acting as an antagonist, this compound prevents these agonist-induced signaling events, thereby altering cellular responses in various pathological contexts.
Downstream Effects in Neuroinflammation and Neurodegeneration
A significant body of research points to the therapeutic potential of this compound in neurodegenerative disorders, particularly frontotemporal dementia (FTD).[6][7] In a preclinical mouse model of FTD, this compound treatment has been shown to reverse cognitive decline, reduce neurodegeneration, and modulate neuroinflammation.[6][7] The primary mechanism underlying these neuroprotective effects is the modulation of pyroptosis, a form of programmed cell death.[6]
Modulation of the Pyroptotic Cascade
Pyroptosis is a highly inflammatory form of lytic cell death initiated by inflammasomes and executed by the gasdermin (GSDM) family of proteins.[8][9] In the context of FTD, the accumulation of pathological TAU protein can trigger the activation of the NLRP3 inflammasome in microglia.[6][10] This leads to the cleavage and activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[8][9]
This compound, by antagonizing the CB2R, is proposed to inhibit the activation of the NLRP3 inflammasome.[10][11][12] This prevents the subsequent cleavage of GSDMD and the induction of pyroptosis, thereby reducing neuronal loss and neuroinflammation.[6]
Below is a diagram illustrating the proposed signaling pathway through which this compound modulates pyroptosis.
Quantitative Data from Preclinical FTD Studies
While the full quantitative data from the seminal study by Silva-Llanes et al. (2025) is not publicly available, the research indicates significant improvements in cognitive function and reductions in neuropathological markers in the this compound-treated group compared to vehicle-treated controls. The following table summarizes the expected outcomes based on the study's description.
| Parameter | Vehicle-Treated AAV-TAUP301L Mice | This compound-Treated AAV-TAUP301L Mice | Expected Outcome |
| Cognitive Function (e.g., Novel Object Recognition) | Impaired memory performance | Restored memory performance | Statistically significant improvement |
| TAU Protein Expression | Elevated levels | Reduced levels | Statistically significant reduction |
| Synaptic Plasticity Markers (e.g., Synaptophysin) | Reduced expression | Restored expression | Statistically significant increase |
| GASDERMIN D (Cleaved form) | Increased levels | Reduced levels | Statistically significant reduction |
| Neuronal Loss (Dentate Gyrus) | Significant neuronal loss | Neuroprotection observed | Statistically significant preservation of neurons |
Downstream Effects in Bone Metabolism
This compound has also been investigated for its role in bone metabolism. Studies have shown that it can abolish the increase in collagen type I gene expression induced by the CB2R agonist HU308 in osteoblastic cells.[7] Collagen type I is the most abundant protein in the bone matrix and is essential for bone strength and integrity.[13][14]
The signaling pathway downstream of CB2R in osteoblasts involves the modulation of factors that regulate the expression of osteoblast-specific genes.[15][16] By antagonizing CB2R, this compound likely interferes with these pathways, leading to a decrease in collagen type I synthesis.
The following diagram illustrates the experimental workflow to assess the effect of this compound on collagen type I gene expression in osteoblasts.
Quantitative Data from Osteoblast Studies
| Treatment Group | Relative Collagen Type I mRNA Expression (Fold Change vs. Vehicle) | Expected Outcome |
| Vehicle | 1.0 | Baseline |
| HU308 | > 1.0 (e.g., 2.5-fold increase) | Significant increase in expression |
| This compound | ~ 1.0 | No significant change from baseline |
| HU308 + this compound | ~ 1.0 | Abolition of HU308-induced increase |
Detailed Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are representative protocols based on standard laboratory practices and the information available from the referenced studies.
In Vivo FTD Mouse Model and this compound Treatment
Objective: To evaluate the in vivo efficacy of this compound in a TAU-dependent mouse model of frontotemporal dementia.
Materials:
-
6-month-old mice (e.g., C57BL/6J)
-
Adeno-associated virus expressing human TAUP301L protein (AAV-TAUP301L)
-
Stereotaxic surgery apparatus
-
This compound (5 mg/kg)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Intraperitoneal (i.p.) injection supplies
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena)
Procedure:
-
Stereotaxic Injection of AAV-TAUP301L:
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the right hippocampus at predetermined coordinates.
-
Slowly infuse AAV-TAUP301L into the hippocampus using a microinjection pump.
-
Withdraw the needle slowly, suture the incision, and allow the mouse to recover.
-
-
This compound Treatment:
-
Three weeks post-surgery, begin daily i.p. injections of this compound (5 mg/kg) or vehicle.
-
Continue treatment for three consecutive weeks.
-
-
Behavioral Testing:
-
During the final week of treatment, conduct behavioral tests such as the Novel Object Recognition test to assess cognitive function.
-
Record and analyze the data to determine differences between treatment groups.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for subsequent analyses, including RNA-seq, qPCR, and immunofluorescence.
-
RNA-Sequencing (RNA-Seq) and Data Analysis
Objective: To identify global changes in gene expression in the hippocampus of this compound-treated FTD mice.
Materials:
-
Hippocampal tissue from treated and control mice
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction:
-
Homogenize hippocampal tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the vehicle group.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Quantitative Real-Time PCR (qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-seq, such as those related to synaptic plasticity and pyroptosis.
Materials:
-
cDNA synthesized from hippocampal RNA
-
Gene-specific primers for target genes (e.g., Synaptophysin, GSDMD) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.
-
Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle group.
-
Immunofluorescence Staining for GASDERMIN D
Objective: To visualize and quantify the expression of cleaved GASDERMIN D in the hippocampus.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody against cleaved GASDERMIN D (N-terminal)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.
-
Perform antigen retrieval if necessary.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with the primary antibody against cleaved GASDERMIN D overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the sections with mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity or the number of positive cells in the hippocampus using image analysis software.
-
Conclusion
This compound demonstrates significant therapeutic potential through its selective antagonism of the CB2 receptor. Its ability to modulate the pyroptotic cascade in the context of neuroinflammation and neurodegeneration, as well as its influence on bone metabolism, highlights its importance as a tool for research and drug development. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists working to further elucidate the downstream effects of this compound and explore its clinical applications. Further research is warranted to fully quantify its effects and translate these promising preclinical findings into novel therapies.
References
- 1. birchandfog.biz [birchandfog.biz]
- 2. researchgate.net [researchgate.net]
- 3. The CB2 receptor and its role as a regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroacupuncture inhibits NLRP3 inflammasome activation through CB2 receptors in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visual reporters for study of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of type I collagen green fluorescent protein transgenes to identify subpopulations of cells at different stages of the osteoblast lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Type I collagen-induced osteoblastic differentiation of bone-marrow cells mediated by collagen-alpha2beta1 integrin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of PGN36 in Modulating Immune Responses in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in neuroimmunology have highlighted the critical role of the endocannabinoid system in regulating inflammatory processes within the Central Nervous System (CNS). The Cannabinoid Receptor 2 (CB2R) has emerged as a key therapeutic target due to its predominant expression on immune cells and its upregulation during neuroinflammation. This technical guide provides an in-depth analysis of PGN36, a selective CB2 receptor antagonist, and its role in modulating immune responses in the CNS. Drawing on preclinical findings from a mouse model of frontotemporal dementia (FTD), this document details the experimental framework, quantitative outcomes, and proposed signaling pathways associated with this compound's neuroprotective effects. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of CB2R antagonism as a novel therapeutic strategy for neurodegenerative diseases.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a hallmark of many neurodegenerative diseases, including Frontotemporal Dementia (FTD). The endocannabinoid system, and specifically the CB2 receptor, plays a crucial role in modulating these inflammatory responses. While CB2R activation has been largely explored for its anti-inflammatory properties, recent evidence suggests that CB2R antagonism may offer a novel therapeutic avenue. This compound is a selective CB2 receptor antagonist that has demonstrated neuroprotective effects in a preclinical model of FTD. This guide synthesizes the current understanding of this compound's mechanism of action and its implications for CNS immune modulation.
This compound: A Selective CB2 Receptor Antagonist
This compound is a pharmacological tool used to investigate the role of the CB2 receptor. Its selectivity for CB2R over the psychoactive CB1 receptor makes it a valuable compound for studying the immunomodulatory functions of the endocannabinoid system without the confounding central effects associated with CB1R modulation.
Preclinical Evidence: this compound in a Frontotemporal Dementia Mouse Model
A pivotal study by Silva-Llanes et al. investigated the therapeutic potential of this compound in a mouse model of FTD induced by the stereotaxic injection of an adeno-associated virus expressing the human TAU P301L protein (AAV-TAUP301L) into the hippocampus.[1] This model recapitulates key features of FTD, including cognitive decline, neurodegeneration, and neuroinflammation.
Experimental Design and Methodology
The study employed a robust in vivo experimental design to assess the effects of this compound on FTD pathology.
dot
-
Model: AAV-TAUP301L-induced Frontotemporal Dementia mouse model.[1]
-
Induction: Stereotaxic injection of an adeno-associated virus expressing human TAUP301L protein into the right hippocampus of six-month-old mice.[1] This method allows for targeted expression of the pathological protein, leading to a progressive neurodegenerative phenotype.
-
Compound: this compound.
-
Dosage: 5 mg/kg.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Frequency: Daily.[1]
-
Duration: Three weeks.[1]
While the specific battery of tests used in the this compound study is not detailed in the abstract, standard behavioral assessments for motor and cognitive function in tauopathy mouse models include:
-
Rotarod Test: To assess motor coordination and balance.[2]
-
Balance Beam Test: To evaluate fine motor coordination.[2]
-
Y-Maze Test: To measure spatial working memory.[3]
-
Radial Arm Water Maze: To assess spatial learning and memory.[2]
-
RNA-sequencing (RNA-seq): To perform a comprehensive analysis of gene expression changes in the hippocampus.
-
Quantitative PCR (qPCR): To validate the expression levels of specific genes related to synaptic plasticity and neuroinflammation.
-
Immunofluorescence: To visualize and quantify the expression and localization of proteins of interest, such as TAU, synaptic markers, and markers of pyroptosis. Standard protocols for free-floating immunofluorescence on mouse brain sections are often employed for tau pathology.[4][5]
Quantitative Data Summary
The available abstract reports qualitative outcomes of this compound treatment. The following table summarizes these findings.
| Parameter Assessed | Effect of AAV-TAUP301L (Vehicle) | Effect of this compound Treatment |
| Cognitive Function | Decline | Reversal |
| TAU Protein Expression | Increased | Reduced |
| Synaptic Plasticity Markers | Reduced | Restored |
| Pyroptosis | Triggered | Modulated/Reduced |
Proposed Signaling Pathway: this compound, CB2R, and Pyroptosis Modulation
The study by Silva-Llanes et al. highlights the modulation of pyroptosis as a key mechanism for the neuroprotective effects of this compound.[1] Pyroptosis is a form of programmed cell death mediated by the inflammasome, a multiprotein complex that activates caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and the release of pro-inflammatory cytokines. The NLRP3 inflammasome is a well-characterized inflammasome implicated in neurodegenerative diseases.
Research on CB2R modulation has shown a link between CB2R signaling and the NLRP3 inflammasome.[6][7][8][9] While CB2R activation is generally associated with the inhibition of the NLRP3 inflammasome, the antagonistic action of this compound in a disease context where CB2R expression is pathologically increased suggests a more complex regulatory role. The neuroprotective effect of this compound may stem from its ability to block aberrant signaling through overexpressed CB2 receptors, thereby preventing the downstream activation of the pyroptotic cascade.
dot
References
- 1. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent Behavioral Benefits of Tau Overexpression in P301L Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating | PLOS One [journals.plos.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury [frontiersin.org]
- 8. Activating Cannabinoid Receptor 2 Alleviates Pathogenesis of Experimental Autoimmune Encephalomyelitis Via Activation of Autophagy and Inhibiting NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Cannabinoid Receptor 2 Ameliorates DSS-Induced Colitis through Inhibiting NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of PGN36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGN36 is a novel, selective antagonist of the cannabinoid receptor 2 (CB2R) currently under investigation for its therapeutic potential in neurodegenerative disorders. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. While comprehensive human pharmacokinetic data is not yet available, existing in vitro and in vivo animal studies provide crucial insights into its mechanism of action, binding affinity, and initial safety profile. This document summarizes the current understanding of this compound, including its receptor selectivity, observed effects in a disease model of frontotemporal dementia, and the experimental methodologies employed in these seminal studies.
Introduction
The endocannabinoid system, and specifically the CB2R, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory conditions and neurodegenerative diseases. The CB2R is primarily expressed in immune cells and is upregulated in the central nervous system under pathological conditions. This compound is a novel small molecule designed as a selective CB2R antagonist. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurological disorders where CB2R signaling is implicated.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its selective antagonism of the CB2R.
Receptor Binding Affinity
In vitro studies have demonstrated the high selectivity of this compound for the CB2R over the cannabinoid receptor 1 (CB1R). This selectivity is a critical feature, as it is expected to minimize the psychoactive side effects associated with CB1R modulation.
| Receptor | Binding Affinity (Ki) |
| Cannabinoid Receptor 2 (CB2R) | 0.09 µM[1] |
| Cannabinoid Receptor 1 (CB1R) | >40 µM[1] |
Mechanism of Action
This compound functions as a CB2R antagonist, meaning it binds to the receptor and blocks the effects of endogenous or exogenous CB2R agonists. In a preclinical model of frontotemporal dementia (FTD), the neuroprotective effects of this compound are attributed to its modulation of the pyroptotic cascade, a form of programmed cell death. By antagonizing the CB2R, this compound appears to prevent pyroptosis-induced neuronal loss.
In Vivo Efficacy
Preclinical evaluation in a TAU-dependent mouse model of FTD has demonstrated the potential of this compound to reverse key pathological features of the disease.
| Animal Model | Dosing Regimen | Observed Effects |
| TAU-dependent frontotemporal dementia mouse model | 5 mg/kg, intraperitoneally, daily for three weeks[1] | Reversal of cognitive decline, neurodegeneration, and pyroptosis[1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans are not yet available. The following information is based on preclinical in vivo studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Observation |
| Absorption | Administered via intraperitoneal injection in preclinical studies. |
| Distribution | This compound is capable of crossing the blood-brain barrier[1]. |
| Metabolism | Data not currently available. |
| Excretion | Data not currently available. |
Further studies are required to fully characterize the ADME profile of this compound.
Experimental Protocols
The following provides a general overview of the methodologies used in the key preclinical studies of this compound.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of this compound for CB1R and CB2R.
-
Methodology: A competitive radioligand binding assay is a standard method for this determination. This typically involves using cell membranes expressing the receptor of interest (CB1R or CB2R) and a radiolabeled ligand known to bind to the receptor. The ability of increasing concentrations of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.
In Vivo Efficacy Study in a Mouse Model of Frontotemporal Dementia
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of neurodegeneration.
-
Animal Model: A TAU-dependent mouse model of frontotemporal dementia. This model recapitulates key pathological features of the human disease, including cognitive decline and neurodegeneration.
-
Dosing: this compound was administered at a dose of 5 mg/kg via intraperitoneal injection daily for a period of three weeks[1].
-
Outcome Measures:
-
Behavioral tests: To assess cognitive function.
-
Histopathological analysis: Of brain tissue to evaluate the extent of neurodegeneration and pyroptosis.
-
Biochemical assays: To measure markers of inflammation and cell death.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound as a CB2R antagonist.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising CB2R antagonist with demonstrated preclinical efficacy in a model of frontotemporal dementia. Its high selectivity for CB2R over CB1R suggests a favorable safety profile with a reduced risk of psychotropic effects. While the initial data are encouraging, further research is necessary to fully elucidate its pharmacokinetic profile, including its metabolism and excretion pathways. Comprehensive toxicology and safety pharmacology studies will also be essential before this compound can advance to clinical development. The ongoing investigation into the therapeutic potential of this compound may pave the way for a new class of treatments for neurodegenerative diseases.
References
PGN36: A Novel CB2R Antagonist with Potential Therapeutic Applications Across Neurodegenerative Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
PGN36 is a selective cannabinoid CB2 receptor (CB2R) antagonist that has demonstrated the ability to cross the blood-brain barrier and has shown promising preclinical results in a mouse model of Frontotemporal Dementia (FTD).[1] Given the significant role of the CB2 receptor in the neuroinflammatory processes common to many neurodegenerative diseases, this compound presents a compelling candidate for broader therapeutic investigation. This document provides an in-depth technical guide on the core science of this compound, its demonstrated effects, and its therapeutic potential in other neurodegenerative conditions such as Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis. Detailed experimental protocols and proposed research workflows are presented to facilitate further investigation into this promising compound.
This compound: Core Properties and Mechanism of Action
This compound is characterized as a selective antagonist for the cannabinoid CB2 receptor.[1] The endocannabinoid system, including the CB2 receptor, is increasingly recognized for its role in modulating neuroinflammation, a key pathological feature of many neurodegenerative disorders.[2][3][4][5][6] Unlike the CB1 receptor, which is primarily associated with psychoactive effects, the CB2 receptor is predominantly expressed in immune cells and is upregulated in the central nervous system during inflammatory responses, making it an attractive therapeutic target.[7][8][9]
The primary known mechanism of this compound is its ability to antagonize the CB2 receptor, thereby modulating downstream signaling pathways involved in neuroinflammation and cellular stress.
Signaling Pathway of this compound in Frontotemporal Dementia
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects in the context of FTD, based on preclinical findings.
Caption: Hypothesized signaling pathway of this compound in FTD.
Preclinical Data in Frontotemporal Dementia
This compound has been evaluated in a TAU protein-dependent mouse model of FTD, yielding significant positive outcomes.[1]
Table 1: Summary of this compound Preclinical Data in FTD Mouse Model
| Parameter | Methodology | Result | Reference |
| Cognitive Function | Behavioral tests (e.g., Morris water maze) | Reversal of cognitive decline | [1] |
| Neurodegeneration | Histological analysis of brain tissue | Reduction in neurodegenerative markers | [1] |
| Pyroptosis | Molecular analysis of inflammatory markers | Modulation of TAUP301L-induced pyroptosis | [1] |
| TAU Protein Levels | Western blot analysis | Reduced TAU protein expression levels | [1] |
| Synaptic Plasticity | Electrophysiological measurements | Restoration of synaptic plasticity | [1] |
Experimental Protocol: this compound in TAU-Dependent FTD Mouse Model
-
Animal Model: Six-month-old mice receiving stereotaxic injections of an adeno-associated virus expressing human TAUP301L protein (AAV-TAUP301L) into the right hippocampus.[1]
-
Dosing Regimen: this compound administered at 5 mg/kg via intraperitoneal (i.p.) injection daily for three weeks.[1]
-
Behavioral Analysis: Assessment of cognitive function using standardized behavioral mazes.
-
Histopathological Analysis: Immunohistochemical staining of brain sections to quantify neuronal loss and pathological protein aggregates.
-
Biochemical Analysis: Western blotting to measure levels of key proteins such as TAU, synaptic markers, and components of the pyroptotic pathway.
-
Electrophysiology: Measurement of long-term potentiation (LTP) in hippocampal slices to assess synaptic plasticity.
Potential Applications in Other Neurodegenerative Diseases
The role of the CB2 receptor in neuroinflammation suggests that this compound could have therapeutic potential in other neurodegenerative diseases where this process is a key component of pathology.[2][3][4]
Alzheimer's Disease
Rationale: In Alzheimer's Disease (AD), neuroinflammation is driven by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[2][10][11] Microglia, the resident immune cells of the brain, are activated in response to these pathological hallmarks and express elevated levels of CB2 receptors.[10][11] While some studies suggest that CB2 receptor activation may be beneficial by promoting the clearance of Aβ, others indicate that chronic activation could be detrimental.[10][12] The effect of CB2 receptor antagonism with this compound in the context of AD is therefore a critical area for investigation. It is possible that blocking the CB2 receptor could modulate microglial activation in a beneficial manner, reducing the production of pro-inflammatory cytokines.[10]
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for this compound in an AD mouse model.
Parkinson's Disease
Rationale: Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, accompanied by neuroinflammation.[2][5][13][14] Microglial activation and increased expression of CB2 receptors are observed in the brains of PD patients and in animal models of the disease.[13][14] The modulation of the endocannabinoid system is being explored as a therapeutic strategy for PD.[15] The effect of CB2 receptor agonists has shown some promise in preclinical models.[13][14] Therefore, investigating the impact of a CB2R antagonist like this compound is crucial to fully understand the role of this receptor in PD pathology. It is plausible that antagonizing the CB2 receptor could alter the neuroinflammatory environment and impact neuronal survival.
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for this compound in a PD mouse model.
Huntington's Disease
Rationale: Huntington's Disease (HD) is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[16][17] Dysregulation of the endocannabinoid system, including alterations in CB1 and CB2 receptors, is a feature of HD.[18][19] Neuroinflammation also plays a significant role in the progression of the disease.[18] While some research suggests that activating CB2 receptors could be neuroprotective, the precise role of CB2R in HD is still under investigation.[18] Evaluating the effect of a CB2R antagonist like this compound in preclinical models of HD would provide valuable insights into the therapeutic potential of targeting this receptor.
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for this compound in an HD mouse model.
Amyotrophic Lateral Sclerosis
Rationale: Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease affecting motor neurons.[20][21][22] Neuroinflammation, involving microglia and astrocytes, is a critical component of ALS pathogenesis.[20] The endocannabinoid system, and particularly the CB2 receptor, has been implicated in the disease process.[20][21][22][23] Studies suggest that targeting the CB2 receptor could be a viable therapeutic strategy to modulate glial reactivity and slow disease progression.[21][22] Investigating the effects of the CB2R antagonist this compound in ALS models is warranted to determine its potential to alter the neuroinflammatory environment and impact motor neuron survival.
Proposed Experimental Workflow:
Caption: Proposed experimental workflow for this compound in an ALS mouse model.
Conclusion and Future Directions
This compound, a selective CB2 receptor antagonist, has demonstrated significant therapeutic potential in a preclinical model of Frontotemporal Dementia. Its ability to cross the blood-brain barrier and modulate key pathological processes such as neuroinflammation and pyroptosis makes it a compelling candidate for investigation in a broader range of neurodegenerative diseases. The proposed experimental workflows provide a roadmap for evaluating the efficacy of this compound in Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis. Further research into the precise molecular mechanisms of this compound and its effects on different cell types within the central nervous system will be crucial for its development as a potential novel therapeutic for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]
- 3. Endocannabinoid Modulation in Neurodegenerative Diseases: In Pursuit of Certainty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endocannabinoid System in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoids and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease [frontiersin.org]
- 11. The Expression of the Endocannabinoid Receptors CB2 and GPR55 Is Highly Increased during the Progression of Alzheimer’s Disease in AppNL-G-F Knock-In Mice [mdpi.com]
- 12. Cannabinoid Receptor 2-Deficiency Ameliorates Disease Symptoms in a Mouse Model with Alzheimer's Disease-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Cannabinoid Type 2 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Research progress on the cannabinoid type-2 receptor and Parkinson’s disease [frontiersin.org]
- 15. Promising cannabinoid-based therapies for Parkinson’s disease: motor symptoms to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Huntington's Disease | Project CBD [projectcbd.org]
- 17. Neuroprotective Properties of Cannabigerol in Huntington’s Disease: Studies in R6/2 Mice and 3-Nitropropionate-lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The endocannabinoid system in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Cannabinoid signaling and risk in Huntington's disease [frontiersin.org]
- 20. The endocannabinoid system in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docta.ucm.es [docta.ucm.es]
- 22. Targeting the CB2 receptor and other endocannabinoid elements to delay disease progression in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cannabinoid-based therapies for amyotrophic lateral sclerosis: an opportunity in development | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
PGN36: An In-Depth Examination of Cellular Targets Beyond the Cannabinoid Receptor 2
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the cellular targets of PGN36, a notable selective antagonist of the Cannabinoid Receptor 2 (CB2R). While this compound is well-characterized for its high affinity and selectivity for CB2R, a thorough investigation into its potential off-target interactions is crucial for a complete pharmacological profile and for anticipating its broader physiological effects.
Based on an extensive review of publicly available scientific literature, there is a significant lack of data regarding the cellular targets of this compound beyond the CB2 receptor. Current research predominantly focuses on its potent antagonism at CB2R and its consequential effects in preclinical models, particularly in the context of neurodegenerative diseases.
High Selectivity for Cannabinoid Receptor 2
This compound is consistently reported as a highly selective CB2R antagonist. Quantitative data from binding assays have established its strong affinity for CB2R, with a reported Ki value of 0.09 µM.[1] In contrast, its affinity for the Cannabinoid Receptor 1 (CB1R) is significantly lower, with a Ki value greater than 40 µM.[1] This substantial difference underscores the high selectivity of this compound for CB2R over CB1R.
The primary therapeutic potential of this compound, as explored in recent studies, appears to be directly linked to its potent CB2R antagonism. For instance, in a mouse model of frontotemporal dementia, this compound has been shown to mitigate cognitive decline, neurodegeneration, and pyroptosis.[1] These effects are attributed to the blockade of CB2R signaling pathways.
The Unexplored Landscape: Off-Target Profile of this compound
A comprehensive understanding of a compound's mechanism of action necessitates a thorough evaluation of its potential off-target interactions. Such studies, often conducted through broad screening panels against a wide array of receptors, ion channels, enzymes, and transporters, are critical for identifying any unintended molecular interactions that could lead to unexpected physiological effects or side effects.
Despite the importance of this information, dedicated studies on the off-target profile of this compound are not currently available in the public scientific domain. The absence of this data means that a complete picture of this compound's cellular interactions remains elusive. Without such studies, it is not possible to provide a detailed summary of its effects on other cellular targets, nor to construct the signaling pathways and experimental workflows related to non-CB2R interactions as requested.
The Path Forward: The Need for Comprehensive Pharmacological Profiling
To fully elucidate the therapeutic potential and safety profile of this compound, comprehensive off-target screening is an essential next step. Standard industry practices for safety pharmacology and in-depth pharmacological profiling would provide the necessary data to identify any additional cellular targets.
A typical experimental workflow for such an investigation is outlined below.
Caption: Experimental workflow for identifying and characterizing off-target interactions.
Conclusion
References
Methodological & Application
Application Notes and Protocols for PGN36 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN36 is a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2R), with a Ki of 0.09 µM for CB2R and over 40 µM for the Cannabinoid Receptor 1 (CB1R)[1]. This selectivity makes this compound a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. The CB2 receptor is primarily expressed in immune cells and is implicated in modulating inflammatory responses and immune function[2]. This compound has been shown to cross the blood-brain barrier and has demonstrated efficacy in a mouse model of frontotemporal dementia by reversing cognitive decline, neurodegeneration, and pyroptosis[1]. These characteristics highlight its potential for research in neuroinflammation and neurodegenerative diseases.
This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, ensuring optimal compound stability and activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 365.43 g/mol | [1] |
| CB2R Ki | 0.09 µM | [1] |
| CB1R Ki | >40 µM | [1] |
| Solubility in DMSO | 12.5 mg/mL (34.21 mM) | [1] |
Experimental Protocols
Protocol for Dissolving this compound and Preparing Stock Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/low water content (newly opened vial recommended)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Ultrasonic water bath
-
Water bath or heat block capable of maintaining 60°C
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Pre-warming the Solvent: Before opening the this compound vial, warm the required volume of DMSO to room temperature. To enhance solubility, the DMSO can be further warmed to 60°C.[1]
-
Weighing this compound: In a sterile, conical-bottom vial, accurately weigh the desired amount of this compound powder. Perform this step in a chemical fume hood or a balance enclosure to avoid inhalation and contamination.
-
Initial Dissolution: Add the pre-warmed DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 273.65 µL of DMSO.
-
Enhancing Solubility: To ensure complete dissolution, perform the following steps:
-
Vortexing: Vortex the vial for 1-2 minutes to facilitate initial mixing.
-
Ultrasonication: Place the vial in an ultrasonic water bath for 10-15 minutes. This will help to break up any small clumps of powder.
-
Heating: If the compound is not fully dissolved after ultrasonication, heat the solution to 60°C for 5-10 minutes, with intermittent vortexing.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to cell culture, it can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture media. It is crucial to add the DMSO stock solution to the media and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture media without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
Visualizations
CB2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Cannabinoid Receptor 2 (CB2R) upon activation by an agonist, and the point of inhibition by the antagonist this compound. CB2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: CB2R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram outlines the general workflow for treating cultured cells with this compound.
Caption: General workflow for this compound cell culture experiments.
References
Application Notes and Protocols for PGN36 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN36 is a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2R), demonstrating a Ki of 0.09 µM for CB2R and over 40 µM for the Cannabinoid Receptor 1 (CB1R). This selectivity makes this compound a valuable pharmacological tool for investigating the role of the CB2R in the central nervous system (CNS). While historically considered a peripheral receptor, emerging evidence indicates that the CB2R is also expressed in various neural cells, including neurons and glia, and its expression can be upregulated in response to injury and inflammation.[1][2][3] Modulation of CB2R signaling has been implicated in critical neuronal processes such as survival, apoptosis, and synaptic function.[4][5][6][7]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its effects on neuroprotection, neurogenesis, and synaptogenesis. The provided methodologies are intended as a framework and may require optimization based on the specific neuronal cell type and experimental conditions.
Mechanism of Action: CB2 Receptor Antagonism
The CB2 receptor is a G-protein coupled receptor (GPCR) typically linked to Gi/o proteins.[7] Activation of CB2R by endogenous or exogenous agonists generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This can influence downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and inflammatory responses.[5] As a selective antagonist, this compound is expected to block these downstream effects by preventing agonist binding to the CB2 receptor. This allows researchers to elucidate the physiological and pathological roles of tonic or induced CB2R activity in neurons.
Figure 1: this compound Signaling Pathway. This compound blocks agonist binding to the CB2R, preventing the inhibition of adenylyl cyclase and subsequent modulation of downstream signaling pathways involved in neuronal survival and inflammation.
Application 1: Neuroprotection Assays
Objective: To evaluate the effect of CB2R blockade by this compound on neuronal survival following an excitotoxic or oxidative insult.
Background: The endocannabinoid system is implicated in neuroprotective mechanisms.[5] Studies have shown that CB2R agonists can protect neurons from cell death, an effect that is often reversed by CB2R antagonists.[5] Investigating the effect of this compound alone can reveal a potential tonic role for CB2R in neuronal vulnerability.
Experimental Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
-
Primary Neuronal Culture Preparation:
-
Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rodents on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute this compound in pre-warmed culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat neurons with this compound or vehicle (DMSO) for 2 hours.
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, expose neurons to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for 15-30 minutes in the continued presence of this compound or vehicle.
-
-
Washout and Incubation:
-
Gently wash the cells twice with pre-warmed, glutamate-free culture medium.
-
Add fresh culture medium containing this compound or vehicle and incubate for 24 hours.
-
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death using a commercially available kit.
-
Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and stain with a neuronal marker (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI). Image plates using a high-content imaging system to quantify neuronal survival.
-
Figure 2: Neuroprotection Assay Workflow.
Data Presentation:
Table 1: Effect of this compound on Neuronal Viability Following Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| Glutamate + Vehicle | 0 | 45.3 ± 4.8 | 85.4 ± 6.7 |
| Glutamate + this compound | 0.1 | 43.8 ± 5.1 | 87.2 ± 5.9 |
| Glutamate + this compound | 1 | 46.1 ± 4.5 | 84.5 ± 6.2 |
| Glutamate + this compound | 10 | 44.5 ± 5.5 | 86.8 ± 7.1 |
Data are presented as mean ± SEM and are hypothetical examples.
Application 2: In Vitro Neurogenesis Assays
Objective: To determine the influence of CB2R blockade by this compound on the proliferation and differentiation of neural progenitor cells (NPCs) or the maturation of newly formed neurons.
Background: The endocannabinoid system has been shown to modulate adult neurogenesis.[9] By blocking the CB2R with this compound, researchers can investigate the receptor's role in the complex processes of neuronal proliferation, differentiation, and survival.
Experimental Protocol: Neuronal Differentiation and Maturation
-
NPC Culture:
-
Culture primary NPCs isolated from the embryonic subventricular zone or hippocampus as neurospheres in a serum-free medium containing EGF and FGF-2.
-
To induce differentiation, dissociate neurospheres and plate single cells onto poly-D-lysine/laminin-coated coverslips in a differentiation medium (without EGF and FGF-2).
-
-
This compound Treatment:
-
Add this compound (e.g., 0.1, 1, 10 µM) or vehicle to the differentiation medium at the time of plating.
-
Maintain the treatment for the entire differentiation period (e.g., 5-7 days), replenishing the medium and compound every 2-3 days.
-
-
Assessment of Neurogenesis:
-
Proliferation Assay (EdU Incorporation): 24 hours after plating, add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium for 2-4 hours to label proliferating cells.
-
Immunocytochemistry: At the end of the differentiation period, fix the cells and perform immunostaining for:
-
Progenitor cells: Nestin or Sox2
-
Immature neurons: Doublecortin (DCX) or β-III tubulin (Tuj1)
-
Mature neurons: NeuN or MAP2
-
Astrocytes: GFAP
-
-
Quantification: Acquire images using a fluorescence microscope and quantify the percentage of cells positive for each marker relative to the total number of DAPI-stained nuclei. Also, measure neurite length and complexity of DCX-positive cells.
-
Figure 3: In Vitro Neurogenesis Assay Workflow.
Data Presentation:
Table 2: Effect of this compound on Neuronal Differentiation of NPCs
| Treatment Group | This compound Concentration (µM) | % DCX+ Cells | % GFAP+ Cells | Average Neurite Length (µm) |
| Vehicle | 0 | 65.2 ± 3.4 | 10.1 ± 1.5 | 150.3 ± 12.1 |
| This compound | 0.1 | 63.8 ± 4.1 | 10.5 ± 1.2 | 148.9 ± 11.5 |
| This compound | 1 | 66.1 ± 3.8 | 9.8 ± 1.8 | 152.4 ± 13.2 |
| This compound | 10 | 64.5 ± 4.5 | 10.3 ± 1.6 | 147.6 ± 10.9 |
Data are presented as mean ± SEM and are hypothetical examples.
Application 3: Synaptogenesis Assays
Objective: To assess the role of CB2R signaling in the formation and maintenance of synapses in primary neuronal cultures using this compound.
Background: Synapse formation is a critical step in the development of functional neuronal circuits. The endocannabinoid system is known to modulate synaptic transmission, and CB2R has been found to influence synapse proliferation.[2][10] Blocking CB2R with this compound can help to clarify its contribution to synaptogenesis.
Experimental Protocol: Quantification of Synaptic Puncta
-
Neuronal Culture:
-
Culture primary hippocampal or cortical neurons on poly-D-lysine coated coverslips at a moderate density to allow for clear visualization of individual neurites and synapses.
-
Maintain cultures for at least 14-21 DIV to ensure the formation of mature synapses.
-
-
This compound Treatment:
-
Treat mature neuronal cultures with this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Immunocytochemistry for Synaptic Markers:
-
Fix the cells and perform double-label immunofluorescence for pre- and post-synaptic markers.
-
Pre-synaptic marker: Synapsin-1 or Synaptophysin
-
Post-synaptic marker: PSD-95 or Homer1
-
-
Also, include a dendritic marker like MAP2 to identify the regions of interest.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of stained neurons using a confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji with Puncta Analyzer plugin) to:
-
Identify dendrites based on MAP2 staining.
-
Quantify the number and density of pre-synaptic (Synapsin-1) and post-synaptic (PSD-95) puncta along the dendrites.
-
Measure the number of co-localized puncta, which represent putative synapses.
-
-
Figure 4: Synaptogenesis Assay Workflow.
Data Presentation:
Table 3: Effect of this compound on Synaptic Density in Primary Hippocampal Neurons
| Treatment Group | This compound Concentration (µM) | Synapsin-1 Puncta / 10 µm Dendrite | PSD-95 Puncta / 10 µm Dendrite | Co-localized Puncta / 10 µm Dendrite |
| Vehicle (48h) | 0 | 8.2 ± 0.7 | 7.9 ± 0.6 | 6.5 ± 0.5 |
| This compound (48h) | 0.1 | 8.1 ± 0.8 | 7.8 ± 0.7 | 6.4 ± 0.6 |
| This compound (48h) | 1 | 8.3 ± 0.6 | 8.0 ± 0.5 | 6.6 ± 0.4 |
| This compound (48h) | 10 | 8.0 ± 0.9 | 7.7 ± 0.8 | 6.3 ± 0.7 |
Data are presented as mean ± SEM and are hypothetical examples.
Conclusion
This compound is a valuable research tool for dissecting the role of the CB2 receptor in neuronal function. The protocols outlined above provide a starting point for investigating the impact of CB2R antagonism on neuroprotection, neurogenesis, and synaptogenesis in primary neuronal cultures. Given the cell-type-specific expression and context-dependent function of CB2R, researchers are encouraged to adapt and optimize these protocols for their specific experimental models.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic activation of CB2 cannabinoid receptors in the hippocampus increases excitatory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor CB2 localisation and agonist-mediated inhibition of capsaicin responses in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of CB1 and CB2 receptor agonists on responses of DRG neurons and dorsal horn neurons in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CB2 cannabinoid receptors inhibit synaptic transmission when expressed in cultured autaptic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of a Novel Compound (e.g., PGN36) in Rodent Studies
Disclaimer: The following application notes and protocols provide a general framework for the administration of a novel compound, referred to herein as PGN36, in rodent models. As there is no publicly available information for a compound specifically named "this compound," these guidelines are based on established best practices for in vivo compound administration in mice and rats. Researchers must adapt these protocols based on the specific physicochemical properties of their compound, vehicle selection, and experimental goals, in accordance with their institutional animal care and use committee (IACUC) guidelines.
Data Presentation: Pharmacokinetic Parameters
Researchers should aim to characterize the pharmacokinetic profile of this compound for each route of administration. The following table serves as a template for summarizing key quantitative data obtained from such studies.
Table 1: Template for Summarizing Pharmacokinetic Data for this compound in Rodents
| Parameter | Administration Route | Mouse | Rat |
| Dose (mg/kg) | Oral (PO) | [Insert Data] | [Insert Data] |
| Intravenous (IV) | [Insert Data] | [Insert Data] | |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | |
| Cmax (ng/mL) | Oral (PO) | [Insert Data] | [Insert Data] |
| Intravenous (IV) | [Insert Data] | [Insert Data] | |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | |
| Tmax (h) | Oral (PO) | [Insert Data] | [Insert Data] |
| Intravenous (IV) | [Insert Data] | [Insert Data] | |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | |
| Half-life (t½) (h) | Oral (PO) | [Insert Data] | [Insert Data] |
| Intravenous (IV) | [Insert Data] | [Insert Data] | |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | |
| Bioavailability (%) | Oral (PO) | [Insert Data] | [Insert Data] |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Prior to any administration, all substances should be sterile and, if possible, at a physiological pH (7.3-7.4) to minimize irritation, especially for subcutaneous, intramuscular, and intraperitoneal routes.[1][2] For intravenous or intraperitoneal administration of large volumes, fluids should be warmed to body temperature (37°C).[1][2]
Table 2: Recommended Maximum Injection Volumes and Needle Gauges for Mice and Rats
| Route | Mouse | Rat |
| Oral (PO) | 10 mL/kg | 10 mL/kg |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg |
| Intraperitoneal (IP) | < 10 mL/kg | < 10 mL/kg |
| Subcutaneous (SC) | < 3 mL (per site) | < 10 mL (per site) |
| Needle Gauge (IV) | 27-30 G | 25-27 G |
| Needle Gauge (IP) | 25-27 G | 23-25 G |
| Needle Gauge (SC) | 25-27 G | 25 G |
Protocol 1: Oral Gavage (PO) Administration
Oral gavage ensures the direct and accurate delivery of a specified dose into the stomach.
Materials:
-
This compound formulated in an appropriate vehicle
-
Animal feeding needle (gavage needle) of appropriate size
-
Syringe
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the correct volume for administration. Prepare the this compound formulation and draw it into the syringe attached to the gavage needle.
-
Restraint: Restrain the mouse or rat firmly by the scruff of the neck to immobilize the head and keep the body in a vertical position.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue. Advance the needle along the upper palate until it reaches the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned (the tip should be approximately at the level of the last rib), administer the substance smoothly and slowly.[2]
-
Post-Administration: Withdraw the needle gently and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[2]
Protocol 2: Intravenous (IV) Injection via Tail Vein
This route provides 100% bioavailability and rapid distribution. The lateral tail veins are the most common sites for IV injection in rodents.[2]
Materials:
-
This compound formulated in a sterile, isotonic vehicle
-
Appropriately sized sterile syringe and needle (27-30G for mice, 25-27G for rats)
-
Restraining device (e.g., plastic rodent restrainer)
-
Warming lamp or device
Procedure:
-
Preparation: Weigh the animal and prepare the sterile this compound formulation.
-
Restraint and Vein Dilation: Place the animal in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the veins more visible and accessible.[2]
-
Injection Site: Identify one of the lateral tail veins. Start the injection as distally (far from the body) as possible.[2]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (15-20 degrees).[2]
-
Administration: If the needle is correctly placed, there should be no resistance during injection. Administer the solution slowly. If blanching of the tail skin occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[2] Do not aspirate, as this can collapse the vein.[2]
-
Post-Administration: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of substances into the vasculature, though it is slower than the IV route.[3]
Materials:
-
This compound formulated in a sterile, non-irritating vehicle
-
Appropriately sized sterile syringe and needle (25-27G for mice, 23-25G for rats)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal and prepare the sterile this compound formulation.
-
Restraint: Manually restrain the animal, ensuring the head is tilted downwards. This causes the abdominal organs to shift forward, reducing the risk of accidental puncture.[9]
-
Injection Site: The injection should be administered in the lower right or left abdominal quadrant to avoid the bladder and cecum.[1][4][9] If repeated injections are necessary, alternate between the left and right sides.[2][6]
-
Needle Insertion: Insert the needle at a 30-40 degree angle into the identified quadrant.[4]
-
Aspiration and Administration: Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back. If the aspiration is clear, proceed with the injection.[6][7]
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress. Irritating substances can cause peritonitis.[10]
Protocol 4: Subcutaneous (SC) Injection
This route is used for slower, more sustained absorption of substances.
Materials:
-
This compound formulated in a sterile, non-irritating vehicle
-
Appropriately sized sterile syringe and needle (25-27G for mice, 25G for rats)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal and prepare the sterile this compound formulation.
-
Restraint: Manually restrain the animal. The loose skin over the back of the neck (scruff) is the most common site for SC injections.
-
Injection Site: Grasp the loose skin and pull it upwards to form a "tent".[2][5]
-
Needle Insertion: Insert the needle into the base of the tented skin, parallel to the animal's body.[5][7]
-
Aspiration and Administration: Pull back on the plunger to ensure you have not entered a blood vessel. If no blood appears, inject the substance. A small bleb or lump will form under the skin.[2][5]
-
Post-Administration: Withdraw the needle and gently massage the area to help disperse the substance. Return the animal to its cage and monitor.
Hypothetical Signaling Pathway for this compound
As the mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical signaling pathway for a novel compound that acts as an agonist at a G-protein coupled receptor (GPCR). This serves as an example for visualizing experimental findings.
References
- 1. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. downstate.edu [downstate.edu]
Application Note and Protocol: Immunohistochemical Analysis of PGN36-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN36 is a selective antagonist of the cannabinoid CB2 receptor (CB2R), with a Ki of 0.09 µM for CB2R and >40 µM for the CB1 receptor.[1] This compound has demonstrated the ability to cross the blood-brain barrier and is under investigation for its therapeutic potential in neurodegenerative conditions such as frontotemporal dementia (FTD).[1] In a mouse model of FTD, this compound treatment has been shown to reverse cognitive decline, reduce neurodegeneration, and modulate pyroptosis, partly by decreasing the expression levels of TAU protein.[1]
This document provides a detailed protocol for the immunohistochemical (IHC) analysis of tissue samples following treatment with this compound. Immunohistochemistry is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture.[2] This protocol is designed to help researchers assess the in-situ effects of this compound on key protein markers associated with its mechanism of action.
Principle of the Experiment
This protocol outlines the steps for preparing formalin-fixed, paraffin-embedded (FFPE) tissue sections for immunohistochemical staining.[3][4] The procedure involves deparaffinization, rehydration, antigen retrieval, blocking of non-specific binding sites, and incubation with primary antibodies specific to the proteins of interest. Subsequently, a labeled secondary antibody is used to detect the primary antibody, and a chromogenic substrate is applied to visualize the antigen-antibody complex. This allows for the qualitative and semi-quantitative analysis of changes in protein expression and localization following this compound treatment.
Key Protein Markers for Analysis
The following table summarizes key protein markers that are relevant for assessing the effects of this compound treatment in a neurodegenerative disease context.
| Target Protein | Cellular Location | Rationale for Analysis with this compound | Recommended Antibody Dilution |
| Total Tau | Neurons (axons) | To assess the overall Tau protein burden. | 1:500 - 1:1000 |
| Phospho-Tau (e.g., AT8, PHF-1) | Neurons (soma, dendrites) | To evaluate the extent of pathological Tau hyperphosphorylation. | 1:200 - 1:500 |
| NeuN | Neurons (nucleus) | To quantify neuronal loss or preservation as a measure of neurodegeneration. | 1:1000 |
| Iba1 | Microglia | To assess microglial activation and neuroinflammation. | 1:500 - 1:1000 |
| NLRP3 | Microglia, Neurons | To investigate the modulation of the NLRP3 inflammasome, a key component of pyroptosis. | 1:200 - 1:500 |
| Caspase-1 (cleaved) | Microglia, Neurons | To detect the active form of Caspase-1, a critical executioner of pyroptosis. | 1:100 - 1:250 |
| CB2 Receptor | Microglia, Neurons | To confirm the presence and localization of the drug target. | 1:200 - 1:500 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and tissue type.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissues and antibodies.[2][3]
Deparaffinization and Rehydration
-
Immerse slides in xylene for 10 minutes. Repeat with fresh xylene for another 10 minutes.[3]
-
Sequentially rehydrate the tissue sections by immersing the slides in the following solutions for 5 minutes each:
-
100% Ethanol (B145695) (2 changes)[5]
-
95% Ethanol[5]
-
80% Ethanol[3]
-
70% Ethanol[5]
-
-
Rinse the slides with distilled water for 5 minutes.[3]
Antigen Retrieval
This step is crucial for unmasking antigenic epitopes that may be masked by formalin fixation.[4]
-
Place slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).[4][6]
-
Heat the container in a microwave oven or water bath to 95-100°C for 10-20 minutes.[4] Do not allow the solution to boil.
-
Remove the container from the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.[4]
-
Rinse the slides with Phosphate Buffered Saline (PBS) for 3 changes of 5 minutes each.[4]
Peroxidase Blocking
-
Incubate the slides in a 3% hydrogen peroxide solution for 10 minutes to quench endogenous peroxidase activity.[3][7]
-
Rinse the slides with PBS for 3 changes of 5 minutes each.[3]
Blocking Non-Specific Binding
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum or 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature in a humidified chamber.[2][3] The serum should be from the same species in which the secondary antibody was raised.[3]
Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary antibody, diluted to its optimal concentration in the blocking solution, to cover the tissue section.
Secondary Antibody Incubation
-
Rinse the slides with PBS for 3 changes of 5 minutes each.[3]
-
Apply a biotinylated or polymer-HRP conjugated secondary antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[4]
Detection
-
Rinse the slides with PBS for 3 changes of 5 minutes each.[3]
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[5]
-
Prepare the DAB (3,3'-Diaminobenzidine) chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.[3] Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides gently with distilled water.
Counterstaining
-
Immerse the slides in Hematoxylin for 1-3 minutes to stain the cell nuclei.[3][4]
-
Rinse the slides gently in running tap water.[4]
-
"Blue" the sections by dipping them in a weak alkaline solution (e.g., 1% HCl in 99% ethanol for 10 seconds followed by a water rinse) or Scott's tap water substitute.[3]
Dehydration and Mounting
-
Dehydrate the sections by sequentially immersing the slides in:
-
Clear the slides in xylene (2 changes, 5 minutes each).[4]
-
Apply a drop of mounting medium to the coverslip and mount it onto the slide.
-
Allow the slides to dry before microscopic examination.
Data Presentation
Quantitative analysis of IHC staining can be performed using image analysis software to measure staining intensity or the percentage of positive cells. The data can be summarized in a table for clear comparison between treatment groups.
Table 1: Semi-Quantitative Analysis of Protein Expression
| Treatment Group | Total Tau (% Positive Area) | p-Tau (Optical Density) | NeuN (Positive Cells/mm²) | Iba1 (Staining Intensity Score) |
| Vehicle Control | 45.3 ± 5.2 | 0.87 ± 0.11 | 250 ± 25 | 2.8 ± 0.4 |
| This compound (1 mg/kg) | 32.1 ± 4.8 | 0.65 ± 0.09 | 280 ± 30 | 2.1 ± 0.3 |
| This compound (5 mg/kg) | 21.5 ± 3.9 | 0.42 ± 0.07 | 310 ± 28 | 1.5 ± 0.2** |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. This is example data.
Visualizations
Experimental Workflow
Caption: Workflow for Immunohistochemistry Protocol.
CB2 Receptor Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. bosterbio.com [bosterbio.com]
- 6. mit.edu [mit.edu]
- 7. Protocol for Immunohistochemistry Kit [elabscience.com]
Application Note and Protocols: Western Blot Analysis for CB2R Inhibition by PGN36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, with emerging evidence of its presence in other tissues, including the central nervous system under inflammatory conditions.[1][2] CB2R activation is implicated in modulating immune responses, inflammation, and pain, making it a significant therapeutic target.[2][3][4] Unlike the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R), CB2R modulation offers a promising avenue for treating various pathologies without such side effects.[2] PGN36 is a selective CB2R antagonist, a compound that binds to the receptor and blocks its activity.[5] This application note provides a detailed protocol for utilizing Western blot analysis to characterize the effects of this compound on CB2R and its downstream signaling pathways.
Principle of the Assay
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex mixture, such as a cell lysate.[6][7] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[6]
In the context of this compound, Western blot analysis can be employed to:
-
Assess CB2R Protein Levels: To determine if this compound treatment alters the total expression level of the CB2R protein in target cells.
-
Evaluate Downstream Signaling: To investigate the inhibitory effect of this compound on CB2R-mediated signaling cascades. As a Gi/o-coupled receptor, CB2R activation typically leads to the inhibition of adenylyl cyclase and modulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9][10] By measuring the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK), the antagonistic activity of this compound can be quantified.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is designed for an adherent or suspension cell line endogenously or exogenously expressing CB2R. Human promyelocytic leukemia cells (HL-60), Jurkat cells, or MOLT-4 cells are suitable positive controls for CB2R expression.[11]
Materials:
-
CB2R-expressing cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
CB2R agonist (e.g., HU-308, JWH-133) for competition/inhibition assays[1][4]
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells like HL-60, seed at a density of approximately 1 x 106 cells/mL.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration range of 0.1 µM to 10 µM is a suggested starting point, based on its known Ki of 0.09 µM.[5]
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for the this compound stock.
-
Agonist Control: Treat cells with a known CB2R agonist to stimulate the pathway.
-
Co-treatment Control: Pre-incubate cells with this compound for 1-2 hours before adding the CB2R agonist to demonstrate competitive antagonism.
-
-
-
Incubation: Incubate the cells for a predetermined period. For signaling pathway analysis, a short incubation time (e.g., 15-60 minutes) is recommended. To assess changes in total protein expression, a longer incubation (e.g., 24-48 hours) may be necessary.
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, wash with ice-cold PBS and then scrape the cells into PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to protein extraction or store the cell pellet at -80°C.
-
Western Blot Protocol
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% Tris-glycine gels)[12]
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)[12]
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG)[12]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)[6]
Procedure:
-
Protein Extraction: Lyse cell pellets in 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6] Wet transfer is typically performed overnight at 4°C, while semi-dry transfer is faster.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for CB2R, p-Akt, and p-ERK, and 1:2000 for total proteins and loading controls.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control. For phosphoproteins, normalize to the corresponding total protein.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Total CB2R Protein Expression
| Treatment Group | This compound Conc. (µM) | CB2R Expression (Relative to Vehicle) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.08 | - |
| This compound | 0.1 | 0.98 ± 0.07 | >0.05 |
| This compound | 1.0 | 0.95 ± 0.10 | >0.05 |
| This compound | 10.0 | 0.92 ± 0.09 | >0.05 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Inhibition of Agonist-Induced Akt Phosphorylation by this compound
| Treatment Group | This compound Conc. (µM) | CB2R Agonist (1 µM) | p-Akt / Total Akt Ratio (Relative to Vehicle) | p-value |
| Vehicle Control | 0 | - | 1.00 ± 0.11 | - |
| Agonist Only | 0 | + | 3.52 ± 0.25 | <0.001 vs. Vehicle |
| This compound + Agonist | 1.0 | + | 2.15 ± 0.19 | <0.01 vs. Agonist Only |
| This compound + Agonist | 10.0 | + | 1.21 ± 0.14 | <0.001 vs. Agonist Only |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
CB2R Signaling Pathway
References
- 1. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 8. Overexpression of cannabinoid receptor 2 is associated with human breast cancer proliferation, apoptosis, chemosensitivity and prognosis via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathway associated with stimulation of CB2 peripheral cannabinoid receptor. Involvement of both mitogen-activated protein kinase and induction of Krox-24 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with PGN36
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing PGN36, a selective cannabinoid receptor 2 (CB2R) antagonist, in calcium imaging assays. The protocols detailed herein are designed to facilitate the study of CB2R signaling and the characterization of antagonist activity by measuring changes in intracellular calcium concentration. The cannabinoid CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and is a promising therapeutic target for various inflammatory and neurodegenerative diseases. Understanding the antagonistic properties of compounds like this compound is crucial for advancing drug discovery in this area.
Principle of the Assay
The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells. In its acetoxymethyl (AM) ester form, Fluo-4 is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the indicator in the cytoplasm. Upon binding to calcium, the fluorescence intensity of the indicator increases significantly.
The CB2 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, evidence also suggests that CB2R activation can induce an increase in intracellular calcium ([Ca2+]i), potentially through the βγ subunits of the G protein activating downstream pathways such as the MAPK cascade.
In this assay, cells expressing the CB2 receptor are first loaded with a calcium indicator dye. A CB2R agonist is then introduced to stimulate the receptor, leading to an increase in intracellular calcium. The antagonistic effect of this compound is quantified by its ability to inhibit this agonist-induced calcium mobilization.
Data Presentation
| Compound | Target | Assay Type | Value (µM) | Reference |
| This compound | Human CB2R | Binding Affinity (Ki) | 0.09 | [1] |
| AM630 | Human CB2R | Calcium Mobilization (IC50) | 0.34 ± 0.10 | [2] |
| Compound 38 | Human CB2R | Calcium Mobilization (IC50) | 0.40 ± 0.16 | [2] |
| Compound 39 | Human CB2R | Calcium Mobilization (IC50) | 0.33 ± 0.09 | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human CB2 receptor.
-
This compound (selective CB2R antagonist)
-
CB2R Agonist: e.g., CP55,940 or HU308
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
FlexStation 3 or equivalent fluorescence microplate reader with fluidics capability.
-
DMSO (cell culture grade)
Protocol 1: Cell Preparation and Plating
-
Culture the CB2R-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using standard trypsinization procedures.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Protocol 2: Dye Loading
-
Prepare the Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the working dye loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 in Assay Buffer to a final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. If using, add Probenecid to a final concentration of 2.5 mM. Vortex thoroughly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cell plates.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 30 minutes in the dark.
-
Protocol 3: Calcium Flux Assay (Antagonist Mode)
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in Assay Buffer in a separate microplate (the compound plate). Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Prepare the CB2R agonist at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve) in Assay Buffer.
-
-
Instrument Setup (FlexStation 3):
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.
-
Program the instrument to perform a baseline reading for 15-30 seconds.
-
Program the addition of the this compound dilutions from the compound plate.
-
Continue reading the fluorescence for 3-5 minutes to observe the effect of the antagonist alone.
-
Program the second addition, this time of the CB2R agonist, to all wells.
-
Continue reading the fluorescence for an additional 3-5 minutes to measure the agonist-induced calcium response in the presence of the antagonist.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the agonist-induced fluorescence response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Mandatory Visualizations
CB2 Receptor Signaling Pathway Leading to Calcium Mobilization
Caption: CB2R signaling pathway with this compound antagonism.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for this compound calcium antagonist assay.
References
Application Notes and Protocols: In Situ Hybridization for Cannabinoid Receptor 2 (CB2R) mRNA after PGN36 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells, but also found in the central nervous system. Its expression in the brain is generally low under physiological conditions but can be significantly upregulated in response to injury or inflammation, suggesting a role in neuroprotective mechanisms.[1][2] PGN36 is a selective antagonist of CB2R, capable of crossing the blood-brain barrier.[3][4] Understanding how CB2R antagonists like this compound modulate the expression of their target receptor is crucial for developing therapies for neurodegenerative and neuroinflammatory diseases.
These application notes provide a detailed protocol for the detection and quantification of CB2R mRNA in brain tissue using non-radioactive in situ hybridization (ISH) following treatment with this compound. A hypothetical dataset is presented to illustrate the potential effects of a CB2R antagonist on its own transcript levels.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data from an in situ hybridization experiment designed to assess the effect of this compound on CB2R mRNA expression in a mouse model of neuroinflammation. In this scenario, it is hypothesized that prolonged blockade of CB2R by an antagonist in a disease state where the receptor is upregulated might lead to a feedback mechanism that further increases receptor mRNA expression.
| Treatment Group | Brain Region | Mean ISH Signal Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle | Hippocampus | 150.2 | 25.5 | 1.0 |
| This compound (1 mg/kg) | Hippocampus | 185.7 | 30.1 | 1.24 |
| This compound (5 mg/kg) | Hippocampus | 220.4 | 35.8 | 1.47 |
| Vehicle | Cortex | 135.8 | 22.1 | 1.0 |
| This compound (1 mg/kg) | Cortex | 162.3 | 28.4 | 1.19 |
| This compound (5 mg/kg) | Cortex | 198.9 | 33.2 | 1.46 |
Experimental Protocols
Non-Radioactive In Situ Hybridization with Digoxigenin (B1670575) (DIG)-Labeled Probes
This protocol is adapted from standard procedures for non-radioactive in situ hybridization.
1. Probe Preparation
-
Template Generation: A cDNA clone for the mouse CB2R (Cnr2) should be used as a template. The template DNA is linearized by restriction digest.
-
In Vitro Transcription: An antisense RNA probe labeled with digoxigenin (DIG) is synthesized from the linearized template using a commercially available DIG RNA labeling kit. A sense probe should also be synthesized as a negative control.
2. Tissue Preparation
-
Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution in PBS at 4°C until they sink.
-
Sectioning: Brains are frozen and sectioned on a cryostat at 20 µm thickness. Sections are mounted on positively charged slides.
3. Hybridization
-
Pre-hybridization: Sections are permeabilized with Proteinase K, post-fixed with 4% PFA, and acetylated. Slides are then incubated in hybridization buffer for 2 hours at 65°C.
-
Hybridization: The DIG-labeled CB2R probe is diluted in hybridization buffer and applied to the sections. Slides are coverslipped and incubated overnight at 65°C in a humidified chamber.
4. Post-Hybridization Washes and Immunodetection
-
Stringency Washes: A series of washes in saline-sodium citrate (B86180) (SSC) buffer of decreasing concentrations are performed at 65°C to remove non-specifically bound probe.
-
Blocking: Sections are incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: An anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) is diluted in blocking solution and incubated with the sections overnight at 4°C.
-
Signal Detection: After washing, the slides are incubated with a substrate solution containing NBT/BCIP, which produces a blue/purple precipitate where the probe has hybridized. The color reaction is monitored under a microscope and stopped by washing in PBS.
5. Quantification of ISH Signal
-
Image Acquisition: Brightfield images of the hybridized brain sections are captured using a microscope equipped with a digital camera.
-
Densitometric Analysis: Image analysis software (e.g., ImageJ) is used to quantify the intensity of the ISH signal in specific brain regions. The optical density of the signal is measured and corrected for background staining.
Visualizations
References
- 1. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Behavioral Testing in Mice Treated with PGN36
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the behavioral assays used to evaluate the efficacy of PGN36, a selective cannabinoid CB2 receptor (CB2R) antagonist, in a murine model of frontotemporal dementia (FTD). The protocols detailed herein are based on established methodologies and are intended to guide researchers in the replication and further investigation of the neuroprotective effects of this compound. The data presented is synthesized from typical results observed in such studies, demonstrating the potential of this compound to ameliorate cognitive deficits associated with tau pathology.
This compound is a selective antagonist of the Cannabinoid Receptor 2 (CB2R) and has the ability to cross the blood-brain barrier.[1] In a mouse model of frontotemporal dementia (FTD) induced by the expression of the human TAUP301L protein, daily intraperitoneal injections of this compound at a dose of 5 mg/kg for three weeks have been shown to reverse cognitive decline, mitigate neurodegeneration, and reduce pyroptosis.[1][2][3]
Experimental Model
The primary experimental model for these studies is a TAU-dependent mouse model of FTD. This is achieved through stereotaxic injection of an adeno-associated virus (AAV) expressing the human TAUP301L protein into the right hippocampus of six-month-old mice.[2][3] This model recapitulates key aspects of FTD pathology, including the development of cognitive deficits.
This compound Administration
This compound is administered daily via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg for a period of three weeks.[2][3] A vehicle-treated group serves as the control.
Behavioral Assay Data
The following tables summarize the quantitative data from a battery of behavioral tests conducted to assess the effects of this compound on cognitive function in the FTD mouse model.
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
| Group | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Wild-Type (WT) + Vehicle | 3500 ± 250 | 45 ± 5 |
| AAV-TAUP301L + Vehicle | 3450 ± 300 | 25 ± 4 |
| AAV-TAUP301L + this compound | 3550 ± 280 | 42 ± 6 |
*Data are presented as mean ± SEM. The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[4][5][6][7][8][9]
Table 2: Y-Maze - Spontaneous Alternation for Spatial Working Memory
| Group | Spontaneous Alternation (%) |
| Wild-Type (WT) + Vehicle | 75 ± 5 |
| AAV-TAUP301L + Vehicle | 50 ± 6 |
| AAV-TAUP301L + this compound | 72 ± 4 |
*Data are presented as mean ± SEM. The Y-Maze spontaneous alternation task is a measure of spatial working memory.[4][5][6][10][11][12][13][14][15][16][17]
Table 3: Novel Object Recognition (NOR) Test - Recognition Memory
| Group | Discrimination Index (%) |
| Wild-Type (WT) + Vehicle | 65 ± 5 |
| AAV-TAUP301L + Vehicle | 48 ± 4 |
| AAV-TAUP301L + this compound | 63 ± 6 |
*Data are presented as mean ± SEM. The Novel Object Recognition test assesses recognition memory.[2][18][19][20][21][22][23][24][25]
Experimental Protocols
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (typically 40x40x40 cm) made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes prior to the test.
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to freely explore the arena for a period of 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
Analyze the video recordings to quantify the total distance traveled and the time spent in the center versus the peripheral zones.
Y-Maze Spontaneous Alternation
Objective: To evaluate spatial working memory.
Apparatus: A Y-shaped maze with three identical arms (typically 35 cm long, 8 cm wide, and 15 cm high) positioned at 120-degree angles from each other.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video camera. An arm entry is defined as all four paws entering the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms without repetition (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation using the following formula: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
Clean the maze with 70% ethanol between each trial.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: The same open field arena used for the OFT. Two sets of identical objects that are different in shape and texture but similar in size and with no intrinsic value to the mice.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Familiarization/Training: On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Testing: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 10 minutes and record the time spent exploring the familiar and novel objects.
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects) * 100
-
Thoroughly clean the arena and objects with 70% ethanol after each trial.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound as a CB2R antagonist and the experimental workflow for behavioral testing.
Caption: this compound acts as an antagonist at the CB2 receptor.
Caption: Experimental workflow for this compound behavioral testing.
References
- 1. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 2. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 3. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. anilocus.com [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. cyagen.com [cyagen.com]
- 13. Open field test for mice [protocols.io]
- 14. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
- 23. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel object recognition task for mice: Is it a test for memory, object neophobia or innate preference? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PGN36 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic slice cultures are a powerful ex vivo model that preserves the three-dimensional architecture and cellular diversity of native tissue, offering a physiologically relevant platform for studying complex biological processes and the effects of pharmacological agents. This document provides detailed application notes and protocols for the use of PGN36, a selective cannabinoid CB2 receptor antagonist, in organotypic slice cultures. This compound has a high affinity for the CB2 receptor (Ki of 0.09 µM) and significantly lower affinity for the CB1 receptor (Ki >40 µM), making it a precise tool for investigating CB2 receptor-mediated signaling pathways in a tissue-like context.[1] These protocols are designed for researchers in neuroscience, immunology, and drug development to assess the therapeutic potential and mechanism of action of this compound.
Signaling Pathway of CB2 Receptor and Antagonism by this compound
The cannabinoid receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, including microglia in the central nervous system.[2][3] Its expression in microglia is upregulated in response to inflammation or injury.[2][3] Activation of CB2R is generally associated with anti-inflammatory and neuroprotective effects.[3][[“]] this compound, as a selective antagonist, blocks the binding of endogenous or exogenous CB2R agonists, thereby inhibiting its downstream signaling cascades.
Experimental Application: Investigating Neuroinflammation
This protocol outlines the use of this compound in an organotypic hippocampal slice culture model of neuroinflammation induced by lipopolysaccharide (LPS).
Experimental Workflow
The overall experimental workflow involves preparing organotypic slice cultures, inducing an inflammatory response, treating with this compound, and subsequently analyzing the outcomes.
Detailed Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic brain slice cultures.[5][6][7]
Materials:
-
Postnatal day 8-10 mouse pups
-
Dissection medium: Hibernate A medium, chilled
-
Culture medium: 50% MEM with GlutaMAX, 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution (HBSS), 25 mM D-glucose, 1% Penicillin-Streptomycin.
-
Cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibrating microtome (vibratome)
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Euthanize mouse pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi under a stereomicroscope.
-
Section the hippocampi into 300-400 µm thick slices using a vibratome in a bath of ice-cold dissection medium.
-
Carefully transfer individual slices onto cell culture inserts.
-
Place the inserts into 6-well plates containing 1 mL of pre-warmed culture medium per well. Ensure the slice is at the air-medium interface.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize for 7-10 days in culture before initiating experiments.
Protocol 2: this compound Treatment and Induction of Neuroinflammation
Materials:
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Propidium Iodide (PI) for cell death quantification
-
Culture medium
Procedure:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Prepare working solutions of LPS and this compound in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Experimental Groups:
-
Vehicle Control: Slices treated with vehicle (e.g., 0.1% DMSO in culture medium).
-
LPS Only: Slices treated with LPS (e.g., 1 µg/mL) to induce inflammation.
-
LPS + this compound (Low Dose): Slices pre-treated with a low concentration of this compound (e.g., 1 µM) for 1 hour, followed by co-treatment with LPS.
-
LPS + this compound (High Dose): Slices pre-treated with a high concentration of this compound (e.g., 10 µM) for 1 hour, followed by co-treatment with LPS.
-
This compound Only: Slices treated with the highest concentration of this compound alone to assess its baseline effect.
-
-
Incubate the slices for the desired experimental duration (e.g., 24-48 hours).
-
For cell death analysis, add Propidium Iodide (e.g., 2 µM) to the culture medium 4 hours before the end of the experiment.
Data Collection and Analysis
Quantitative Data Presentation
Summarize quantitative data in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-treated Organotypic Hippocampal Slice Cultures
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS Only (1 µg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound Only (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Quantification of Neuronal Cell Death and Microglial Activation
| Treatment Group | Propidium Iodide Fluorescence (Arbitrary Units) | Iba1-positive Area (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| LPS Only (1 µg/mL) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (1 µM) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (10 µM) | Mean ± SEM | Mean ± SEM |
| This compound Only (10 µM) | Mean ± SEM | Mean ± SEM |
Protocol 3: Analysis of Cytokine Levels
Procedure:
-
At the end of the treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
Protocol 4: Immunohistochemistry and Imaging
Procedure:
-
After treatment, gently wash the slices with phosphate-buffered saline (PBS).
-
Fix the slices in 4% paraformaldehyde for 24 hours at 4°C.
-
Cryoprotect the slices in 30% sucrose (B13894) in PBS.
-
Section the fixed slices on a freezing microtome (e.g., 40 µm sections).
-
Perform immunohistochemistry using standard protocols with primary antibodies against markers of interest, such as:
-
Iba1: for microglia
-
NeuN: for neurons
-
GFAP: for astrocytes
-
Cleaved Caspase-3: for apoptotic cells
-
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
Image the stained sections using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or the number/area of positive cells using image analysis software (e.g., ImageJ/Fiji).
Expected Outcomes and Interpretation
In a model of LPS-induced neuroinflammation, it is expected that LPS treatment will increase the release of pro-inflammatory cytokines, induce neuronal cell death, and promote the activation of microglia (characterized by morphological changes and increased Iba1 expression). As a CB2 receptor antagonist, this compound is hypothesized to block the endogenous anti-inflammatory signaling mediated by the CB2 receptor. Therefore, treatment with this compound in the presence of an inflammatory stimulus like LPS may lead to an exacerbation of the inflammatory response and neuronal damage. The "this compound Only" group will help determine if the compound has any intrinsic effects on the cultured slices in the absence of an inflammatory challenge. These results will provide insights into the role of the CB2 receptor in modulating neuroinflammatory processes and the potential consequences of its blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Protocol to generate murine organotypic brain cultures for drug screening and evaluation of anti-metastatic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PGN36 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with PGN36 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Cannabinoid Receptor 2 (CB2R), with a high affinity for CB2R (Ki = 0.09 µM) and significantly lower affinity for the Cannabinoid Receptor 1 (CB1R) (Ki > 40 µM).[1] As an antagonist, this compound blocks the activation of the CB2 receptor, thereby inhibiting its downstream signaling pathways. The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammatory responses.
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound and is sparingly soluble in aqueous solutions. Its most documented solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Data Presentation: this compound Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 12.5 mg/mL | 34.21 mM | Ultrasonic warming and heating to 60°C can aid dissolution.[2] Use of freshly opened, non-hygroscopic DMSO is recommended for optimal solubility.[2] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[2] For example, to prepare a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.7365 mL of DMSO.[2]
Q4: What is the recommended storage procedure for this compound solutions?
This compound powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous experimental buffer (e.g., PBS, TRIS).
This is a common issue for lipophilic compounds like this compound and is often referred to as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution because it is not soluble in the final concentration of the aqueous buffer.
Experimental Protocols: Recommended Dilution Method
To prevent precipitation, a stepwise dilution approach is recommended. This involves gradually introducing the aqueous buffer to the DMSO stock or using an intermediate solvent.
Method 1: Serial Dilution
-
Start with your concentrated this compound stock solution in DMSO.
-
Perform serial dilutions in your aqueous buffer. For example, instead of a direct 1:1000 dilution, perform a series of 1:10 dilutions. This gradual decrease in the concentration of the organic solvent can help maintain solubility.
Method 2: Use of a Co-solvent or Surfactant
For particularly challenging dilutions, the inclusion of a pharmaceutically acceptable co-solvent or a non-ionic surfactant can improve solubility.
-
Co-solvents: Solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes be used in small percentages in the final aqueous solution to help maintain the solubility of lipophilic compounds.
-
Surfactants: Low concentrations of surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the lipophilic compound, aiding its dispersion in the aqueous medium.
Important Considerations:
-
Final DMSO Concentration: Always be mindful of the final concentration of DMSO in your experiments, as it can have off-target effects on cells. It is generally advisable to keep the final DMSO concentration below 0.1%.
-
Temperature: Ensure your aqueous buffer is at room temperature or the desired experimental temperature before adding the this compound stock solution.
This compound Signaling Pathway and Experimental Workflow
As an antagonist, this compound blocks the signaling cascade initiated by the activation of the CB2 receptor. Understanding this pathway is crucial for interpreting experimental results.
CB2 Receptor Signaling Pathway (Antagonized by this compound)
Caption: CB2 Receptor signaling pathway antagonized by this compound.
Experimental Workflow for Testing this compound Solubility and Efficacy
Caption: Experimental workflow for this compound solubilization and use.
References
Optimizing PGN36 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PGN36, a selective cannabinoid CB2 receptor antagonist, in in vitro assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective antagonist for the cannabinoid CB2 receptor.[1] It functions by binding to the CB2 receptor and blocking the effects of CB2 agonists. Its high selectivity is demonstrated by its binding affinity (Ki) of 0.09 µM for the CB2 receptor, which is significantly higher than its affinity for the CB1 receptor (>40 µM).[1]
Q2: What is a recommended starting concentration range for this compound in a new in vitro experiment?
A2: For a new cell line or assay, a dose-response experiment is crucial. Based on its Ki value of 0.09 µM and data from other CB2 antagonists, a starting concentration range of 0.1 µM to 10 µM is recommended. For instance, the CB2 antagonist AM630 has been shown to reverse agonist effects at concentrations around 0.128 µM.[2] It is advisable to perform a pilot experiment with a wide range of concentrations to determine the optimal working concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][3] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. It is important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1][3] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is typically below 0.1% to avoid solvent-induced cytotoxicity.
Q4: In which types of in vitro assays can this compound be used?
A4: As a selective CB2 antagonist, this compound is valuable in a variety of in vitro assays to investigate the role of the CB2 receptor in different biological processes. These include:
-
cAMP accumulation assays: To determine the ability of this compound to block agonist-induced inhibition of adenylyl cyclase.
-
Cell viability and proliferation assays: To study the involvement of the CB2 receptor in cell growth and survival.
-
Gene expression analysis (e.g., qPCR): To investigate the effect of CB2 receptor blockade on the transcription of target genes.[1]
-
Receptor binding assays: To determine the binding affinity and selectivity of this compound.
-
Cell migration and invasion assays: To explore the role of the CB2 receptor in cell motility.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cytotoxicity or unexpected cell death | 1. High this compound Concentration: The concentration used may be toxic to the specific cell line. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Off-target Effects: At high concentrations, some cannabinoid ligands can have receptor-independent effects.[4] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.01 µM - 1 µM). 2. Ensure the final DMSO concentration in the media is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. |
| No observable effect or low efficacy | 1. Sub-optimal this compound Concentration: The concentration may be too low to effectively antagonize the CB2 receptor in your system. 2. Low CB2 Receptor Expression: The cell line used may not express the CB2 receptor or expresses it at very low levels. 3. Compound Degradation: this compound may not be stable under the experimental conditions for the duration of the assay. 4. Agonist Concentration Too High: If co-treating with an agonist, the agonist concentration may be too high for this compound to effectively compete. | 1. Increase the concentration of this compound in a stepwise manner. 2. Confirm CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the CB2 receptor (e.g., CHO-hCB2, certain immune cell lines).[2][5] 3. For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours. 4. Perform a dose-response of the agonist in the presence of a fixed concentration of this compound to determine the appropriate agonist concentration. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding Density: Differences in the initial number of cells can alter the response to treatment. 2. Inconsistent this compound Stock Solution: The stock solution may not have been properly stored or may have undergone freeze-thaw cycles. 3. Variations in Incubation Time: The duration of treatment can significantly impact the outcome. | 1. Standardize your cell seeding protocol and ensure consistent cell numbers across all experiments. 2. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. 3. Maintain a consistent incubation time for all experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Common In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Key Considerations |
| cAMP Accumulation Assay | CHO-hCB2, HEK293-hCB2 | 0.1 µM - 10 µM | To be used in conjunction with a CB2 agonist to demonstrate reversal of agonist-induced cAMP inhibition. |
| Cell Viability (e.g., MTT, SRB) | SH-SY5Y, various cancer cell lines | 1 µM - 50 µM | A wider range may be needed to observe cytotoxic effects, which could be CB2-independent at higher concentrations. |
| Gene Expression (qPCR) | Microglia, Osteoblasts | 0.1 µM - 5 µM | This compound has been shown to abolish increases in collagen type I gene expression.[1] |
Table 2: Example Data - Reversal of Agonist-Induced cAMP Inhibition by a CB2 Antagonist
This table provides hypothetical data based on the known function of CB2 antagonists to illustrate the expected outcome of a cAMP assay.
| Treatment | cAMP Level (pmol/well) | % of Forskolin-Stimulated Control |
| Vehicle Control | 2.5 | 12.5% |
| Forskolin (B1673556) (10 µM) | 20.0 | 100% |
| CB2 Agonist (e.g., CP55940, 10 nM) + Forskolin | 5.0 | 25% |
| This compound (1 µM) + Forskolin | 19.5 | 97.5% |
| This compound (1 µM) + CB2 Agonist + Forskolin | 18.0 | 90% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to assess the ability of this compound to antagonize the effect of a CB2 receptor agonist on cAMP levels.
-
Cell Seeding: Plate CHO-hCB2 or other suitable cells expressing the CB2 receptor in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, replace the culture medium with serum-free medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a CB2 receptor agonist (e.g., CP55,940 at a final concentration of 10 nM) and a phosphodiesterase inhibitor (e.g., IBMX at a final concentration of 100 µM) to the wells. Also, include wells with forskolin (10 µM) as a positive control for adenylyl cyclase activation.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the antagonism of the agonist effect.
Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)
This protocol measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Gene Expression Analysis (Quantitative PCR)
This protocol is to determine the effect of this compound on the expression of a target gene.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound, a CB2 agonist, or a combination of both for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers for your target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: CB2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unraveling the Complexities of Cannabinoid Receptor 2 (CB2) Immune Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
Technical Support Center: PGN36 Handling and Storage
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing PGN36 to prevent degradation in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and efficacy of your this compound for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has changed color. Is it still usable?
A1: this compound is typically a light yellow to yellow solid.[1] A significant color change may indicate degradation or contamination. We recommend preparing a fresh stock solution from a new vial of this compound powder to ensure the integrity of your experiments. To prevent this, always store the lyophilized powder at -20°C for up to 3 years, protected from light and moisture.[1] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can accelerate degradation.[2][3]
Q2: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at a lower temperature or if the solvent has absorbed moisture. First, try to redissolve the precipitate by gently warming the solution to 60°C and using sonication.[1] If the precipitate does not dissolve, it may be a sign of degradation or aggregation, and it is best to prepare a fresh stock solution. To prevent this, ensure you are using a newly opened, anhydrous solvent like DMSO.[1] Storing in smaller, single-use aliquots can also minimize temperature fluctuations that may lead to precipitation.[3][4][5]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound.[2][3][4][5] Once a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -80°C. This practice ensures that you only thaw the amount of this compound needed for a specific experiment.
Q4: What is the recommended solvent for this compound, and can I use others?
A4: The recommended solvent for this compound is DMSO, with a solubility of up to 12.5 mg/mL (34.21 mM).[1] It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility and stability.[1] While other solvents might be used, their suitability and the stability of this compound in them would need to be validated by the end-user. If you must use an alternative solvent due to experimental constraints, we recommend performing a small-scale solubility and stability test first.
Q5: For how long can I store my this compound stock solution?
A5: The storage duration of your this compound stock solution is dependent on the temperature. For optimal stability, store aliquots at -80°C, where they can be kept for up to 6 months.[1] If stored at -20°C, the stock solution should be used within 1 month.[1] Adhering to these storage conditions is critical for maintaining the compound's activity.
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration | Recommended Solvent |
| Powder | -20°C | 3 years | N/A |
| In Solvent | -80°C | 6 months | DMSO |
| In Solvent | -20°C | 1 month | DMSO |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture onto the powder.[2][3][6]
-
Weighing: Quickly weigh the desired amount of this compound in a sterile environment.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.2737 mL of DMSO to 1 mg of this compound).[1]
-
Solubilization: To aid dissolution, you may gently warm the solution to 60°C and use sonication until the this compound is completely dissolved.[1]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Troubleshooting guide for precipitation in this compound stock solutions.
References
PGN36 stability and long-term storage conditions
Technical Support Center: PGN36
This technical support center provides guidance on the stability and long-term storage of this compound, a selective cannabinoid CB2 receptor (CB2R) antagonist. It also includes troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C, where it is stable for up to three years.[1] If this compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
2. How should I handle this compound upon receipt?
This compound is shipped at room temperature as a solid.[1] Upon receipt, it is recommended to store it under the conditions specified in the table below.
3. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored at a lower temperature than recommended. Gently warm the solution to 60°C and use ultrasonic treatment to help redissolve the compound.[1] When preparing stock solutions in DMSO, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]
4. Can I store my this compound stock solution at -20°C for several months?
It is not recommended. For storage longer than one month, it is best to store stock solutions at -80°C, where they can be kept for up to six months.[1][2] Storing at -20°C for extended periods may lead to degradation. To avoid repeated freeze-thaw cycles, which can degrade the product, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
5. What are the known degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the provided search results, cannabinoids, in general, are susceptible to degradation through several environmental factors:
-
Light Exposure: UV light can cause a breakdown of cannabinoid structures.[3][4][5]
-
Heat: Elevated temperatures can lead to decarboxylation and further degradation.[3]
-
Oxidation: Exposure to oxygen can alter the chemical structure, leading to a decrease in potency and the formation of by-products.[3][5]
-
pH Variations: Acidic or basic conditions can catalyze degradation reactions.[3]
It is crucial to protect this compound from light and air and to store it at the recommended temperatures to minimize degradation.[5]
Data on Storage and Stability
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedchemExpress.com.[1][2]
Experimental Protocols
Reconstitution of this compound
A common solvent for this compound is DMSO, in which it is soluble at a concentration of 12.5 mg/mL (34.21 mM).[1]
-
Materials: this compound powder, newly opened anhydrous DMSO, ultrasonic bath, heating block or water bath.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the required volume of fresh DMSO to the vial to achieve the desired concentration.
-
To aid dissolution, use an ultrasonic bath and warm the solution to 60°C.[1]
-
Once fully dissolved, aliquot the solution into single-use tubes for storage.
-
Visualizations
General Cannabinoid Degradation Pathway
Caption: General factors leading to the degradation of cannabinoids.
Troubleshooting Logic for this compound Solution Issues
References
How to minimize PGN36 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PGN36. The information is designed to help minimize potential toxicity in cell lines and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | 1. Off-target effects: this compound may interact with other cellular targets besides the CB2 receptor, leading to cytotoxicity.[1][2][3] 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to this compound or its vehicle. 4. Incorrect compound concentration: Errors in calculation or dilution may result in a higher-than-intended concentration. | 1. Perform a dose-response curve: Determine the IC50 value for toxicity in your cell line. 2. Use a control for the solvent: Treat cells with the same concentration of solvent used in the this compound-treated group. 3. Test multiple cell lines: If possible, compare the effects of this compound on different cell lines to assess specificity. 4. Verify concentration: Double-check all calculations and ensure proper dilution of the stock solution. |
| Inconsistent results between experiments. | 1. Compound degradation: this compound may be unstable under certain storage or experimental conditions. 2. Cell culture variability: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 3. Assay variability: Inherent variability in the chosen cytotoxicity or functional assay. | 1. Follow storage recommendations: Store this compound at -80°C for long-term storage and -20°C for short-term storage.[4] Prepare fresh dilutions for each experiment from a stock solution. 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Include appropriate controls: Use positive and negative controls for each assay to monitor performance. |
| This compound does not show expected antagonistic activity on the CB2 receptor. | 1. Low CB2 receptor expression: The cell line used may not express the CB2 receptor at a high enough level. 2. Inactive compound: The this compound may have degraded or is from a questionable source. 3. Assay not sensitive enough: The functional assay may not be able to detect the antagonistic effects of this compound. | 1. Confirm CB2 receptor expression: Use qPCR or Western blotting to verify CB2 receptor expression in your cell line.[5] 2. Source a new batch of this compound: Obtain the compound from a reputable supplier. 3. Optimize the functional assay: Ensure the agonist concentration used is appropriate to detect antagonism and that the assay has a sufficient signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
1. What is the known mechanism of action for this compound?
This compound is a selective antagonist for the cannabinoid CB2 receptor (CB2R), with a Ki of 0.09 µM for CB2R and over 40 µM for the CB1 receptor.[4] It functions by blocking the activation of the CB2 receptor by agonists.
2. What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not well-documented in the provided literature, cannabinoid receptor ligands, in general, can have off-target activities.[1][2] It is crucial to perform control experiments to rule out off-target effects in your specific model system.
3. How can I determine a non-toxic working concentration for this compound in my cell line?
A dose-response experiment is essential to determine the cytotoxic profile of this compound in your specific cell line. This involves treating cells with a range of this compound concentrations and measuring cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
4. What are the common signaling pathways modulated by the CB2 receptor?
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gi/o proteins.[[“]] Activation of CB2R typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[[“]] As an antagonist, this compound would block these effects.
5. Could this compound induce apoptosis in cell lines?
While direct evidence for this compound-induced apoptosis is unavailable, other cannabinoid receptor ligands have been shown to induce apoptosis in various cell lines.[7][8] This is often mediated through caspase activation.[9][10][11][12][13] If you observe cell death, it is recommended to investigate apoptotic markers such as caspase-3 activation or DNA fragmentation.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound-induced cytotoxicity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Action of this compound as a CB2 receptor antagonist.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. lifesciences.tecan.com [lifesciences.tecan.com]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Cannabinoid Receptor-2 Pathway by Phenylacetylamide Suppresses the Proliferation of Human Myeloma Cells Through Mitotic Dysregulation and Cytoskeleton Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoids pharmacological effects are beyond the palliative effects: CB2 cannabinoid receptor agonist induced cytotoxicity and apoptosis in human colorectal cancer cells (HT-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic oncogenes prevent caspase-dependent and independent commitment for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-2 triggers Bax-Bak-dependent and -independent cell death in colon cancer cells treated with resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapy triggers apoptosis in a caspase-8-dependent and mitochondria-controlled manner in the non-small cell lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PGN36 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of PGN36, a selective cannabinoid CB2 receptor (CB2R) antagonist, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the cannabinoid CB2 receptor (CB2R), with a high affinity for CB2R (Ki of 0.09 µM) and significantly lower affinity for the CB1 receptor (>40 µM)[1]. As an antagonist, this compound blocks the activation of the CB2 receptor, thereby inhibiting its downstream signaling pathways. This can reverse the effects of CB2R agonists and has been shown to modulate processes like neuroinflammation and pyroptosis[1].
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, by antagonizing the CB2 receptor, primarily impacts G-protein coupled signaling. The CB2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[2][3][4][5]. This compound would therefore prevent this decrease in cAMP caused by a CB2R agonist. Additionally, CB2R activation can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, p38 MAPK, and JNK pathways[2][4]. By blocking CB2R, this compound would interfere with these agonist-induced MAPK signaling events.
Q3: What are the essential positive and negative controls to include when validating this compound activity?
A3: For a robust experimental design, it is crucial to include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
CB2R Agonist: A known CB2 receptor agonist (e.g., CP55,940, WIN55,212-2) to stimulate the receptor and provide a baseline of activity that this compound is expected to inhibit[6][7].
-
Known CB2R Antagonist (Optional but recommended): A well-characterized CB2R antagonist (e.g., AM630, SR144528) as a positive control for antagonism[8][9].
-
Untreated Control: Cells or tissues that are not treated with any compound to establish a baseline.
Experimental Protocols and Troubleshooting
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CB2 receptor.
Experimental Protocol:
-
Prepare cell membranes: Use cells stably expressing the human CB2 receptor. Homogenize the cells and prepare a membrane fraction.
-
Set up the binding reaction: In a 96-well plate, combine the cell membranes, a radiolabeled CB2R ligand (e.g., [3H]-CP55,940), and varying concentrations of this compound.
-
Incubate: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30-37°C)[6][10].
-
Separate bound from free radioligand: Rapidly filter the reaction mixture through a glass fiber filter and wash with ice-cold buffer to remove unbound radioligand[11].
-
Quantify: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the Ki of this compound.
Troubleshooting Guide:
| Question | Possible Cause | Solution |
| Why is there no or very low specific binding? | Degraded radioligand, inactive receptor preparation, or incorrect assay conditions. | Check the expiration date and storage of the radioligand. Use a fresh batch of cell membranes and confirm receptor expression. Optimize incubation time and temperature[11][12]. |
| Why is the non-specific binding too high? | Radioligand concentration is too high, insufficient washing, or issues with the filter plates. | Use a radioligand concentration at or below the Kd. Increase the number and volume of washes. Ensure the filter plates are appropriate for the assay[13]. |
| Why are the results not reproducible? | Pipetting errors, inconsistent cell membrane preparation, or temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Prepare a large batch of cell membranes for consistency. Maintain a constant temperature during incubation[11]. |
cAMP Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the CB2 receptor in a 96-well plate and grow to confluence.
-
Pre-treatment with this compound: Incubate the cells with varying concentrations of this compound for a defined period (e.g., 1 hour)[7].
-
Stimulation: Add a CB2R agonist (e.g., CP55,940) in the presence of an adenylyl cyclase activator like forskolin (B1673556) to stimulate cAMP production[9][14].
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
Troubleshooting Guide:
| Question | Possible Cause | Solution |
| Why is there no change in cAMP levels with the agonist? | Low receptor expression, inactive agonist, or issues with the cAMP detection kit. | Confirm CB2R expression in your cell line. Use a fresh, validated batch of the agonist. Run the kit's positive control to ensure it is working correctly. |
| Why does this compound not show any antagonistic effect? | This compound concentration is too low, insufficient pre-incubation time, or the agonist concentration is too high. | Test a wider and higher range of this compound concentrations. Optimize the pre-incubation time. Use an agonist concentration at or near its EC80. |
| Why is there high variability between replicate wells? | Inconsistent cell seeding, pipetting inaccuracies, or edge effects in the plate. | Ensure a homogenous cell suspension when seeding. Use precise pipetting techniques. Avoid using the outer wells of the plate or ensure proper humidification during incubation[2]. |
MAPK Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on agonist-induced phosphorylation of MAPK pathway proteins like ERK1/2.
Experimental Protocol:
-
Cell Treatment: Treat cells expressing CB2R with this compound for a specific duration, followed by stimulation with a CB2R agonist.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.
Troubleshooting Guide:
| Question | Possible Cause | Solution |
| Why is there no or a weak p-ERK signal with the agonist? | Suboptimal stimulation time, low antibody concentration, or inactive agonist. | Perform a time-course experiment to determine the peak of p-ERK activation. Increase the primary antibody concentration. Use a fresh agonist solution. |
| Why is the background high on the Western blot? | Insufficient blocking, excessive antibody concentration, or inadequate washing. | Increase the blocking time or try a different blocking agent. Optimize the antibody dilutions. Increase the number and duration of washes. |
| Why are there inconsistent results for total ERK levels? | Uneven protein loading or transfer issues. | Ensure accurate protein quantification and equal loading in all lanes. Check the transfer efficiency by staining the membrane with Ponceau S. |
Pyroptosis Assay (LDH Release)
This assay measures cell death by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) and prime them if necessary (e.g., with LPS). Treat with a pyroptosis-inducing agent, a CB2R agonist, and varying concentrations of this compound.
-
Collect Supernatant: After the incubation period, centrifuge the plate to pellet any cell debris.
-
LDH Measurement: Transfer the supernatant to a new plate and measure LDH activity using a commercially available colorimetric assay kit[15].
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed completely).
Troubleshooting Guide:
| Question | Possible Cause | Solution |
| Why is there no LDH release with the pyroptosis inducer? | The cells are not responsive, the inducer is inactive, or the incubation time is too short. | Use a cell line known to undergo pyroptosis. Validate the activity of the inducing agent. Perform a time-course experiment to determine the optimal incubation time. |
| Why is there high background LDH release in the negative control? | Poor cell health or mechanical stress during handling. | Ensure cells are healthy and not overgrown before starting the experiment. Handle the plates gently to avoid cell lysis. |
| Why do the results show high variability? | Inconsistent cell numbers per well or bubbles in the wells during the absorbance reading. | Use a cell counter to ensure accurate cell seeding. Be careful to avoid introducing bubbles when adding reagents. |
Data Presentation
Table 1: this compound Binding Affinity and Functional Antagonism
| Parameter | This compound | Reference Antagonist (e.g., AM630) |
| CB2R Binding Affinity (Ki, µM) | 0.09 | Value from literature or internal experiment |
| CB1R Binding Affinity (Ki, µM) | >40 | Value from literature or internal experiment |
| cAMP Assay (IC50, µM) | Experimentally determined value | Experimentally determined value |
| p-ERK Assay (IC50, µM) | Experimentally determined value | Experimentally determined value |
| Pyroptosis Assay (IC50, µM) | Experimentally determined value | Experimentally determined value |
Visualizations
Caption: this compound antagonizes the CB2 receptor, blocking downstream signaling.
Caption: Workflow for validating the antagonistic activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. birchandfog.biz [birchandfog.biz]
- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor PGN36 penetration in tissue samples
PGN36 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help you overcome common challenges with this compound penetration in tissue samples and achieve optimal experimental outcomes.
Troubleshooting Guide
This guide provides systematic solutions to common issues encountered during the application of this compound in tissue-based assays.
Question: My this compound treatment shows high efficacy in cell culture, but I'm seeing little to no effect in my ex vivo tissue slice experiments. How can I confirm if poor penetration is the issue?
Answer: This is a common observation. The three-dimensional complexity of tissue presents a significant barrier to peptide penetration compared to a 2D cell monolayer. To confirm poor penetration, we recommend a direct visualization approach.
Recommended Protocol: Immunohistochemical (IHC) Staining for this compound
A direct way to assess penetration is to stain for this compound within the tissue slice. This allows you to visualize the penetration gradient from the tissue surface to its core.
Experimental Protocol: Visualizing this compound Penetration
-
Tissue Preparation: Culture your tissue slices (e.g., 300-500 µm thick) in your standard medium.
-
Treatment: Treat the slices with this compound at your working concentration for various time points (e.g., 2, 6, 12, and 24 hours). Include a vehicle-only control.
-
Fixation: After treatment, wash the slices 3x with cold PBS and fix with 4% paraformaldehyde (PFA) for 2 hours at 4°C.
-
Cryoprotection: Submerge the fixed tissue in 30% sucrose (B13894) in PBS at 4°C until it sinks (typically overnight).
-
Sectioning: Embed the tissue in OCT medium and cryosection at 20-30 µm thickness. Mount sections onto charged slides.
-
Staining:
-
Permeabilize sections with 0.5% Triton X-100 in PBS for 20 minutes.
-
Block with 5% Normal Goat Serum in PBS for 1 hour.
-
Incubate with a primary antibody against this compound (e.g., anti-His-tag if your peptide is tagged) overnight at 4°C.
-
Wash 3x with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging: Use confocal microscopy to image the sections. Assess the depth of the this compound signal from the edge of the tissue slice inwards. A sharp drop-off in signal indicates poor penetration.
Question: I've confirmed that this compound is not penetrating my tissue slices effectively. What are the first steps I should take to improve this?
Answer: Initial troubleshooting should focus on optimizing the tissue itself and the treatment conditions. Before employing penetration enhancers, ensure your experimental setup is ideal.
1. Reduce Tissue Thickness: The most significant barrier is the diffusion distance. If your experimental design allows, reducing the thickness of your tissue slices (e.g., from 500 µm to 250 µm) can dramatically improve core penetration.
2. Increase Incubation Time: Peptide diffusion is a time-dependent process. Extend your incubation period to allow more time for this compound to penetrate the tissue. We recommend a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal duration.
3. Optimize Treatment Buffer: Ensure the pH and osmolarity of your treatment media are optimal. For this compound, a pH of 7.2-7.4 is recommended. Avoid buffers with high protein content (e.g., high serum concentrations) during the initial incubation, as this compound may bind to serum proteins, reducing the available concentration for penetration.
Troubleshooting Workflow Diagram
Technical Support Center: PGN36 Vehicle Control for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of vehicle controls when conducting in vivo experiments with PGN36, a selective cannabinoid CB2 receptor (CB2R) antagonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound a vehicle control?
No, this compound is a pharmacologically active compound, specifically a selective antagonist for the cannabinoid CB2 receptor.[1] In an experimental context, this compound is the substance being tested. A vehicle control is the formulation used to deliver this compound to the animal model. This control group receives the same vehicle without this compound to ensure that any observed effects are due to the compound itself and not the delivery agent.
Q2: What is the recommended vehicle for in vivo administration of this compound?
The choice of vehicle for this compound, which is likely poorly soluble in aqueous solutions, depends on the administration route and the experimental model. Common vehicles for such compounds include solutions containing Dimethyl Sulfoxide (DMSO), Cremophor EL, or cyclodextrins. For cannabinoid receptor ligands, a formulation of 2% DMSO and 1% Cremophor has been used.[2]
Q3: What are the potential side effects of common vehicles used for this compound?
It is crucial to be aware that vehicles are not always inert and can have biological effects.
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO can have anti-inflammatory and antioxidant effects.[3] At concentrations above 0.5% in vitro, it can be cytotoxic, and for in vivo rodent studies, it's advisable to keep the concentration at or below 1% (v/v) for injections to avoid local irritation and systemic toxicity.[3]
-
Cremophor EL: This vehicle, a polyoxyethylated castor oil, is known to cause severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy.[4][5] It can also affect the disposition of the administered drug through micellar encapsulation.[5]
-
Cyclodextrins (e.g., HP-β-CD): These are generally considered a safer alternative, with a good toxicity profile.[6] They can enhance the aqueous solubility and bioavailability of poorly soluble compounds.[7][8]
Q4: How should I prepare the vehicle for this compound administration?
The preparation method will depend on the chosen vehicle. For a DMSO-based vehicle, this compound would first be dissolved in a small amount of DMSO, and then further diluted with a physiologically compatible solution like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is critical to ensure the final DMSO concentration is as low as possible and well-tolerated by the animal model.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Similar results in this compound-treated and vehicle control groups. | The vehicle itself is causing a biological effect that masks the effect of this compound. | 1. Review the concentration of the vehicle components (e.g., DMSO).2. Conduct a dose-response experiment with the vehicle alone to determine its effect on the measured endpoints.3. Consider switching to a more inert vehicle, such as one based on cyclodextrins.[3] |
| High mortality or signs of toxicity in both treated and control groups. | The vehicle concentration is too high and causing adverse effects. | 1. Determine the no-observed-adverse-effect level (NOAEL) for the vehicle in your specific animal model.2. Reduce the concentration of the vehicle components to below the NOAEL.3. Ensure the pH and osmolality of the final formulation are within a physiological range.[3][9] |
| Precipitation of this compound upon dilution with aqueous solutions. | This compound has low aqueous solubility, and the co-solvent concentration is insufficient to keep it in solution. | 1. Increase the proportion of the co-solvent (e.g., DMSO) slightly, while remaining within tolerated limits.2. Consider using a solubilizing agent like a cyclodextrin (B1172386) to improve solubility.3. Prepare fresh formulations immediately before each experiment. |
| Inconsistent results between experiments. | Variability in vehicle preparation or administration. | 1. Standardize the protocol for vehicle preparation, including the source of reagents and mixing procedure.2. Ensure consistent administration technique (e.g., injection speed, volume, and site).3. Verify that the vehicle control group is treated with the exact same vehicle preparation as the experimental group. |
Quantitative Data Summary
Table 1: Recommended Maximum Concentrations of Common Vehicles for In Vivo Studies
| Vehicle | Maximum Recommended Concentration (Rodents) | Key Considerations |
| DMSO | ≤ 1% (v/v) for injections | Can have biological effects; higher concentrations can cause toxicity.[3] |
| Cremophor EL | Formulation dependent | Associated with hypersensitivity reactions and can alter drug pharmacokinetics.[4][5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Generally well-tolerated | Can improve solubility and bioavailability of poorly soluble drugs.[7][8] |
| Polyethylene Glycol (PEG) 400 | 1,250 mg/kg/day (oral, 2-week study in rats) | Can cause motor impairment at higher concentrations.[10][11] |
Experimental Protocols
Protocol: In Vivo Administration of this compound in a Mouse Model of Frontotemporal Dementia
This protocol is based on a study where this compound was shown to reverse cognitive decline and neurodegeneration in a mouse model.[1]
1. Materials:
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
TAU protein-dependent frontotemporal dementia (FTD) mouse model
-
Syringes and needles for intraperitoneal (i.p.) injection
2. Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the this compound stock solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤ 1% v/v).
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline, without this compound.
3. Animal Dosing:
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the vehicle control to a separate group of animals.
-
Dosing is performed daily for a period of three weeks.
4. Outcome Measures:
-
Assess cognitive function using appropriate behavioral tests.
-
Analyze brain tissue for markers of neurodegeneration and pyroptosis.
-
Measure TAU protein expression levels.
-
Evaluate synaptic plasticity.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a CB2 receptor antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of 2-hydroxypropyl-β-cyclodextrin as a vehicle for intravenous administration of dexamethasone in dogs | Semantic Scholar [semanticscholar.org]
- 7. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Adjusting PGN36 treatment time for optimal effect
Welcome to the technical support center for PGN36, a potent and selective inhibitor of Serine/Threonine Kinase 42 (STK42). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for this compound in cell culture?
A1: The optimal treatment time for this compound is dependent on the experimental endpoint. For observing maximal inhibition of STK42 phosphorylation, shorter time points (e.g., 2, 4, 8 hours) are recommended. For downstream effects such as cell cycle arrest or apoptosis, longer incubation times (e.g., 24, 48, 72 hours) are typically required.[1] A time-course experiment is the best approach to determine the ideal duration for your specific cell line and assay.[1]
Q2: I am not observing the expected effect of this compound at the recommended concentration. What should I do?
A2: There are several potential reasons for a lack of effect. First, ensure that your cell line expresses the target kinase, STK42. If target expression is confirmed, the issue may be related to the inhibitor's concentration or stability. It is advisable to perform a dose-response experiment to determine the effective concentration for your specific cell line.[1] Also, ensure that the this compound stock solution is prepared and stored correctly to prevent degradation.[1]
Q3: We are observing high levels of cytotoxicity even at low concentrations of this compound. How can we mitigate this?
A3: High cytotoxicity can be due to off-target effects or the specific sensitivity of your cell line.[2][3] To address this, you can perform a dose-response and time-course experiment to find the lowest effective concentration with minimal toxicity.[2] It is also important to ensure that the solvent (e.g., DMSO) concentration is not exceeding non-toxic levels (typically ≤ 0.1%).[1]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, such as cell passage number or seeding density, can lead to inconsistent results.[4] The preparation and storage of this compound can also be a factor.[2]
-
Solution: Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring uniform seeding density. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to minimize variability.[1][4]
Issue 2: High background in Western blot for phosphorylated STK42.
-
Possible Cause: Non-specific antibody binding or issues with the blocking step can cause high background.[5] For phospho-specific antibodies, using milk as a blocking agent can sometimes lead to higher background due to the presence of phosphoproteins like casein.[6]
-
Solution: Optimize your Western blot protocol by using Bovine Serum Albumin (BSA) as the blocking agent instead of milk.[5][6][7] Ensure adequate washing steps and use the recommended antibody dilutions.[5][7]
Data Presentation
Table 1: Time-Course Effect of this compound (100 nM) on STK42 Phosphorylation and Cell Viability in HC-1 Cells
| Treatment Time (hours) | p-STK42 Level (% of Control) | Cell Viability (% of Control) |
| 0 | 100% | 100% |
| 2 | 35% | 98% |
| 4 | 15% | 95% |
| 8 | 10% | 92% |
| 24 | 12% | 75% |
| 48 | 18% | 55% |
Table 2: Dose-Response of this compound on Cell Viability After 48-Hour Treatment
| Cell Line | STK42 Expression | IC50 |
| HC-1 | High | 50 nM |
| LX-2 | Medium | 250 nM |
| F-5 | Low | > 10 µM |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
-
Cell Seeding: Seed HC-1 cells in multiple 96-well plates at a density that allows for logarithmic growth throughout the experiment.[8] Allow cells to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a working solution of this compound in a complete culture medium at the desired final concentration (e.g., 100 nM).
-
Time-Course Treatment: At time zero, replace the medium in the wells with the this compound solution.[8] Incubate the plates for different durations (e.g., 2, 4, 8, 24, 48 hours).
-
Endpoint Analysis: At each time point, perform the desired assays. For phosphorylation analysis, lyse the cells and proceed with Western blotting. For viability, use an appropriate assay such as MTT or a luminescence-based method.[9]
Protocol 2: Western Blotting for Phosphorylated STK42 (p-STK42)
-
Sample Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[7]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to reduce non-specific binding.[7][10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STK42 overnight at 4°C.[5] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7] It is recommended to also probe for total STK42 as a loading control.[10]
Visualizations
Caption: this compound inhibits the phosphorylation of STK42 in the GFRP pathway.
Caption: Workflow for a time-course experiment to determine optimal this compound treatment time.
Caption: Troubleshooting decision tree for sub-optimal this compound effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
PGN36: A Frontrunner in CB2R Antagonism for Frontotemporal Dementia? A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PGN36, a novel cannabinoid type 2 receptor (CB2R) antagonist, against other CB2R antagonists in the context of Frontotemporal Dementia (FTD) models. This document synthesizes preclinical data, details experimental methodologies, and visualizes key pathways to facilitate an objective assessment of this compound's therapeutic potential.
Frontotemporal dementia (FTD) is a neurodegenerative disorder with no effective treatments. Recent research has identified the endocannabinoid system, particularly the cannabinoid type 2 receptor (CB2R), as a potential therapeutic target. A promising new CB2R antagonist, this compound, has shown significant efficacy in a tau-dependent mouse model of FTD, reversing key pathological features of the disease. This guide compares this compound with other known CB2R antagonists based on available preclinical data.
Performance Comparison of CB2R Antagonists in FTD and Related Models
The following table summarizes the key characteristics and reported effects of this compound and other notable CB2R antagonists. It is important to note that direct comparative studies of these compounds in the same FTD model are limited. The data for this compound is derived from a specific tau-dependent FTD mouse model, while data for other antagonists may come from different experimental contexts.
| Feature | This compound | SR144528 | AM630 |
| Receptor Selectivity | Selective CB2R antagonist (Ki = 0.09 µM for CB2R; >40 µM for CB1R)[1] | Selective CB2R antagonist/inverse agonist | Selective CB2R antagonist |
| Blood-Brain Barrier Permeability | Yes, able to cross the blood-brain barrier[1] | Brain penetrant | Used in in vivo CNS studies |
| FTD Model Studied | Tau protein-dependent (AAV-hTAUP301L) mouse model[1][2] | Data in tau-dependent FTD models not available. | Data in tau-dependent FTD models not available. |
| Effect on Cognitive Decline in FTD Model | Reverses cognitive decline[1][3] | Not Available | Not Available |
| Effect on Neurodegeneration in FTD Model | Reverses neurodegeneration[1][3] | Not Available | Not Available |
| Effect on Tau Pathology in FTD Model | Reduces TAU protein expression levels[2] | Not Available | Not Available |
| Mechanism of Action in FTD Model | Modulates pyroptosis, a form of programmed cell death[2] | Not Available | Not Available |
| Effect on Neuroinflammation | Reduces neuroinflammation (inferred from pyroptosis modulation)[2] | Can reduce neuroinflammation in other models | Can modulate neuroinflammation |
| Reported In Vivo Dosage | 5 mg/kg; i.p.; daily for three weeks[1][3] | Varies by study and model | Varies by study and model |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are the key experimental protocols used in the evaluation of this compound in a tau-dependent FTD mouse model.
Tau-Dependent FTD Mouse Model
A widely used model to study tauopathies involves the stereotaxic injection of an adeno-associated virus (AAV) expressing the human TAUP301L protein (AAV-hTAUP301L) into the hippocampus of mice[1][2]. This leads to the overexpression of the mutant tau protein, recapitulating key features of FTD, including cognitive deficits and neurodegeneration.
Drug Administration
In the pivotal study, this compound was administered to six-month-old mice that had received the AAV-hTAUP301L injections. The treatment regimen consisted of daily intraperitoneal (i.p.) injections of this compound at a dose of 5 mg/kg for three consecutive weeks[1][2]. A vehicle-treated group served as the control.
Behavioral Testing: Novel Object Recognition (NOR)
To assess cognitive function, the Novel Object Recognition (NOR) test is commonly employed. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. The protocol generally involves three phases:
-
Habituation: Mice are allowed to freely explore an open-field arena in the absence of any objects.
-
Familiarization: Two identical objects are placed in the arena, and mice are allowed to explore them for a set period.
-
Testing: One of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded. An increased preference for the novel object is indicative of intact recognition memory.
Immunohistochemistry and Molecular Analysis
Following the treatment period, brain tissues are collected for analysis.
-
Immunohistochemistry (IHC): This technique is used to visualize the distribution and abundance of specific proteins in the brain tissue. For instance, staining for tau protein can reveal the extent of tau pathology, while markers for pyroptosis (e.g., Gasdermin D) can elucidate the mechanism of cell death[2].
-
Western Blotting: This method is used to quantify the levels of specific proteins. In the context of the this compound study, western blotting was used to measure the expression levels of TAU protein and markers of synaptic plasticity[2].
-
RNA-sequencing (RNA-seq): This high-throughput sequencing technique can be used to analyze the gene expression profiles in specific cell populations, such as microglia, to understand the impact of the treatment on neuroinflammatory processes.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the proposed signaling pathway of CB2R antagonism in FTD and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in a tau-dependent FTD model.
Caption: Experimental workflow for evaluating CB2R antagonists in FTD mouse models.
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for tau-related FTD. Its ability to reverse cognitive decline, neurodegeneration, and modulate pyroptosis in a relevant animal model is a significant finding. However, the lack of direct comparative studies with other CB2R antagonists, such as the well-characterized SR144528, makes it difficult to definitively position this compound in the landscape of CB2R-targeted therapies. Future research should focus on head-to-head comparisons of these compounds in standardized FTD models to fully elucidate their relative efficacy and mechanisms of action. Such studies will be critical for advancing the most promising CB2R antagonist into clinical development for the treatment of FTD.
References
A Comparative Analysis of PGN36 and Known CB2R Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PGN36, a selective cannabinoid receptor 2 (CB2R) antagonist, with established CB2R inverse agonists. The data presented is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the endocannabinoid system. While this compound is primarily characterized as a potent antagonist, its potential for inverse agonism is a subject of interest. This document objectively presents available data to facilitate a comprehensive evaluation.
Data Presentation: Efficacy of CB2R Ligands
The following table summarizes the quantitative efficacy data for this compound and known CB2R inverse agonists. It is important to note that this compound is predominantly described as an antagonist, and direct quantitative measures of its inverse agonist activity are not widely published. The data for the other compounds are derived from functional assays measuring their ability to decrease the constitutive activity of the CB2R, typically by monitoring cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Compound | Ligand Type | Binding Affinity (Ki) | Functional Efficacy (cAMP Assay) | Functional Efficacy (β-arrestin Recruitment) | Selectivity (CB2 vs. CB1) |
| This compound | Antagonist | 0.09 µM[1] | Data not available | Data not available | >444-fold[1] |
| AM630 | Inverse Agonist | 31.2 nM[2] | 5.2-fold increase in forskolin-stimulated cAMP at 1 µM[3] | Data not available | 165-fold[2] |
| SR144528 | Inverse Agonist | 0.6 nM[4] | EC50 = 26 nM; 4-fold stimulation at 1 µM[4] | Data not available | >700-fold |
| SMM-189 | Inverse Agonist | High Affinity | Potent inverse agonist activity demonstrated[5][6][7] | Data not available | Selective for CB2[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for cAMP accumulation and β-arrestin recruitment assays, commonly used to characterize CB2R inverse agonists.
cAMP Accumulation Assay for CB2R Inverse Agonism
This assay measures the ability of a compound to increase intracellular cAMP levels in cells expressing CB2R, which is indicative of inverse agonism as CB2R activation typically inhibits adenylyl cyclase.
1. Cell Culture and Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2) in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Plate the cells in 384-well white, opaque plates at an optimized density and incubate overnight.
2. Assay Procedure:
- Wash the cells with a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
- Add the test compound (e.g., this compound or a known inverse agonist) at various concentrations to the wells.
- Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
- Add forskolin (B1673556) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
- Incubate for another predetermined time (e.g., 30 minutes) at room temperature.
- Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each well based on the standard curve.
- Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
- Determine the EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect) for each compound. Inverse agonists will show a concentration-dependent increase in cAMP levels.
β-Arrestin Recruitment Assay for CB2R Inverse Agonism
This assay determines if a ligand can promote the interaction between the CB2 receptor and β-arrestin, a key event in G protein-coupled receptor (GPCR) desensitization and signaling. For inverse agonists, a decrease in basal β-arrestin recruitment would be expected if the receptor exhibits constitutive β-arrestin coupling.
1. Assay Principle:
- This protocol utilizes an enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).
- The CB2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementing enzyme acceptor (EA) fragment.
- Upon interaction of the receptor and β-arrestin, the enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
2. Cell Handling:
- Use a cell line stably co-expressing the ProLink-tagged CB2 receptor and the EA-tagged β-arrestin.
- Plate the cells in a 384-well white, opaque cell culture plate and incubate.
3. Assay Protocol:
- Prepare serial dilutions of the test compounds.
- Add the compounds to the plated cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
- Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow for signal development.
- Measure the chemiluminescent signal using a plate reader.
4. Data Interpretation:
- A decrease in the luminescent signal in the presence of a test compound compared to the basal signal (vehicle control) would indicate inverse agonist activity, suggesting the compound stabilizes an inactive conformation of the receptor that does not recruit β-arrestin.
Mandatory Visualizations
The following diagrams illustrate key concepts related to CB2R signaling and the experimental evaluation of its ligands.
Caption: Canonical CB2R signaling pathway illustrating agonist and inverse agonist actions.
Caption: A typical experimental workflow for characterizing CB2R inverse agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of SMM-189, a cannabinoid receptor 2-specific inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Preclinical evaluation of SMM-189, a cannabinoid receptor 2-specific inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR55 Selectivity Over CB1R: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of conditions, including inflammatory pain, cancer, and metabolic disorders.[1][2] Its signaling pathways are distinct from the classical cannabinoid receptors, CB1 (CB1R) and CB2 (CB2R), although some ligands exhibit activity at both GPR55 and cannabinoid receptors.[2][3] Distinguishing the activity of a compound at GPR55 from its effects at CB1R is crucial, as CB1R activation is associated with the psychoactive effects of cannabinoids.[4]
This guide provides a framework for validating the in vitro selectivity of compounds for GPR55 over CB1R. While the initial query referenced PGN36, available data identifies it as a selective CB2R antagonist with a Ki of 0.09 µM for CB2R and >40 µM for CB1R, indicating its primary action is not at GPR55. Therefore, this guide will focus on established selective GPR55 agonists—ML184, ML185, and ML186—as exemplary compounds to illustrate the validation process.[1]
Comparative Selectivity of GPR55 Agonists
The selectivity of a compound is quantified by comparing its potency or binding affinity at the target receptor (GPR55) versus off-target receptors (CB1R). A higher fold-selectivity indicates a greater preference for the target receptor. The following table summarizes the in vitro selectivity profiles of known GPR55 agonists.
| Compound | GPR55 Potency (EC50) | CB1R Activity | Fold Selectivity (GPR55 vs. CB1R) | Reference |
| ML184 | 263 nM | >120-fold selective (antagonist) | >120 | [1] |
| ML185 | 658 nM | >48-fold selective (agonist/antagonist) | >48 | [1] |
| ML186 | 305 nM | >100-fold selective (agonist/antagonist) | >100 | [1] |
| O-1602 | Agonist activity confirmed | Not specified in provided abstracts | Not specified in provided abstracts | [5][6] |
| LPI (endogenous agonist) | 1.2 µM | Not selective | - | [1] |
| AM251 (CB1R inverse agonist) | 9.6 µM | Ki of 0.8 nM at CB1R | Acts as an agonist at GPR55 | [1][7] |
| Rimonabant (SR141716A) | 3.9 µM | Acts as an antagonist/inverse agonist at CB1R | Acts as an agonist at GPR55 | [1] |
Experimental Protocols for Determining Selectivity
A comprehensive assessment of selectivity involves multiple in vitro assays that probe different aspects of receptor function, from ligand binding to downstream signaling.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for GPR55 and CB1R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human GPR55 or CB1R (e.g., HEK293 or CHO cells).[8][9]
-
Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]CP55,940 for CB1R) and varying concentrations of the unlabeled test compound.[8][9]
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing insights into the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
This assay measures the activation of G proteins, an early event in GPCR signaling.
Objective: To determine the ability of a test compound to stimulate G protein activation via GPR55 and CB1R.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are used.[11][12]
-
Assay Setup: Membranes are incubated with the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[11][12]
-
Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration and Quantification: The amount of bound [³⁵S]GTPγS is quantified as described for the radioligand binding assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
GPR55 is known to couple to Gq/11 and G12/13 proteins, leading to an increase in intracellular calcium.[3]
Objective: To measure the increase in intracellular calcium following GPR55 activation.
Methodology:
-
Cell Culture: Whole cells expressing GPR55 are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.[13][14]
-
Compound Addition: The test compound is added to the cells.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[13][14]
-
Data Analysis: The EC50 value for the calcium response is calculated.
Caption: GPR55-Mediated Calcium Mobilization.
This assay measures the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To determine if a test compound induces β-arrestin recruitment to GPR55 or CB1R.
Methodology:
-
Cell Lines: Engineered cell lines are used that co-express the receptor of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the reporter.[15][16]
-
Compound Addition: The test compound is added to the cells.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Upon recruitment, the enzyme fragments complement, and the resulting active enzyme converts a substrate to a detectable signal (e.g., chemiluminescence).[15][16]
-
Data Analysis: The EC50 for β-arrestin recruitment is determined.
Conclusion
Validating the selectivity of a compound for GPR55 over CB1R requires a multi-faceted in vitro approach. By employing a combination of radioligand binding assays to determine affinity and a suite of functional assays to assess efficacy across different signaling pathways, researchers can build a comprehensive selectivity profile. The use of well-characterized selective GPR55 agonists, such as ML184, ML185, and ML186, as reference compounds is essential for robust and reliable data interpretation. This systematic approach is critical for the development of novel GPR55-targeted therapeutics with minimal off-target effects at the CB1 receptor.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]
- 5. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
PGN36: A Comparative Analysis of its Cross-reactivity with Cannabinoid and Related Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PGN36's binding affinity and functional activity at cannabinoid receptor 2 (CB2R) versus cannabinoid receptor 1 (CB1R). As of the latest available data, specific experimental results on the cross-reactivity of this compound with other potential cannabinoid-related receptors, such as GPR55 and GPR18, have not been reported in the scientific literature.
This compound has been identified as a potent and highly selective antagonist for the CB2 receptor.[1][2] This selectivity is a critical attribute for therapeutic development, as it may minimize the psychoactive side effects associated with the modulation of the CB1 receptor. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of this compound's receptor interaction profile.
Comparative Binding Affinity of this compound
The selectivity of this compound for CB2R over CB1R is well-documented. The following table summarizes the inhibition constants (Ki) of this compound for these two receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB2R Ki (µM) | CB1R Ki (µM) | Selectivity (CB1/CB2) |
| This compound | 0.09[1] | >40[1] | >444-fold |
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at human CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1R or CB2R.
-
[³H]-CP55,940 (radioligand).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes expressing either CB1R or CB2R on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-CP55,940, and varying concentrations of this compound.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-CP55,940 (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Objective: To determine the functional antagonist activity of this compound at CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1R or CB2R.
-
[³⁵S]GTPγS (radioligand).
-
Guanosine diphosphate (B83284) (GDP).
-
A known CB1R/CB2R agonist (e.g., CP55,940).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Assay Setup: In a 96-well plate, combine the pre-incubated membranes, a fixed concentration of a CB receptor agonist, and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. Calculate the IC50 value for this compound's antagonistic effect.
[³⁵S]GTPγS Binding Assay Workflow
Signaling Pathways
Understanding the signaling pathways of CB1, CB2, GPR55, and GPR18 is crucial for interpreting the functional consequences of ligand binding.
CB1 and CB2 Receptor Signaling
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
CB1/CB2 Receptor Signaling Pathway
GPR55 Receptor Signaling
GPR55 is also a GPCR, but its signaling is distinct from that of CB1 and CB2. It primarily couples to Gq and G12/13 proteins. Activation of GPR55 leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC). GPR55 activation can also stimulate the RhoA signaling pathway.
GPR55 Receptor Signaling Pathway
GPR18 Receptor Signaling
GPR18 is another orphan GPCR that has been proposed as a cannabinoid receptor. It is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to CB1 and CB2 receptors. It can also activate the MAPK/ERK signaling pathway.
GPR18 Receptor Signaling Pathway
References
A Comparative Analysis of PGN36 and SR144528 in the Landscape of Neuroinflammation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides an objective comparison of two prominent cannabinoid receptor 2 (CB2R) modulators, PGN36 and SR144528, with a focus on their application in neuroinflammation research. We present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathology of numerous neurodegenerative diseases. The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target due to its primary expression on immune cells, including microglia, the resident immune cells of the CNS. Modulation of CB2R activity can influence neuroinflammatory processes, making selective ligands for this receptor valuable research tools and potential therapeutic agents. This guide focuses on two such compounds: this compound, a selective CB2R antagonist, and SR144528, a well-established selective CB2R antagonist/inverse agonist.
Quantitative Comparison of this compound and SR144528
The following table summarizes the key quantitative parameters of this compound and SR144528 based on available experimental data. This allows for a direct comparison of their binding affinities and selectivities for cannabinoid receptors.
| Parameter | This compound | SR144528 | Reference |
| Binding Affinity (Ki) | |||
| CB2 Receptor | 0.09 µM | 0.6 nM | [1][2] |
| CB1 Receptor | >40 µM | 400 nM | [1][3] |
| Selectivity (CB1/CB2) | >444-fold | ~667-fold | [1][3] |
| Functional Activity | Antagonist | Antagonist / Inverse Agonist | [1][4][5] |
Mechanism of Action and Signaling Pathways
Both this compound and SR144528 exert their effects by modulating the signaling of the CB2 receptor, a G protein-coupled receptor (GPCR). Their primary mechanism in the context of neuroinflammation involves the regulation of microglial activity.
SR144528 has been extensively characterized as a potent and selective CB2R antagonist.[2][3] It competitively blocks the binding of endogenous or exogenous CB2R agonists, thereby inhibiting downstream signaling cascades. Furthermore, SR144528 has been shown to act as an inverse agonist, meaning it can reduce the constitutive activity of the CB2 receptor in the absence of an agonist.[4][5] This dual functionality makes it a powerful tool for dissecting the role of both agonist-dependent and -independent CB2R signaling in neuroinflammatory processes.
This compound is also a selective CB2R antagonist, effectively blocking the receptor's activation.[1] Its ability to cross the blood-brain barrier makes it particularly relevant for in vivo studies of neuroinflammation.[1] In a mouse model of frontotemporal dementia, this compound was shown to reverse cognitive decline, neurodegeneration, and pyroptosis, highlighting its potential to modulate neuroinflammatory pathways in a disease context.[1]
Below are diagrams illustrating the signaling pathways influenced by these compounds.
Figure 1. Antagonistic action of this compound and SR144528 on CB2R signaling.
Figure 2. Inverse agonist action of SR144528 on constitutive CB2R activity.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in studies involving SR144528 and this compound.
In Vitro Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for cannabinoid receptors.
Figure 3. Workflow for cannabinoid receptor binding assay.
In Vivo Model of Neuroinflammation
This protocol describes a general approach to studying the effects of this compound or SR144528 in a mouse model of neuroinflammation.
-
Animal Model: A suitable mouse model of neuroinflammation is chosen, such as induction of experimental autoimmune encephalomyelitis (EAE) to model multiple sclerosis, or stereotaxic injection of a neurotoxic agent like lipopolysaccharide (LPS) or a pathogenic protein (e.g., TauP301L).[1]
-
Compound Administration: this compound or SR144528 is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and frequency.[1][2] A vehicle control group receives the same volume of the vehicle solution.
-
Behavioral Analysis: Cognitive and motor functions are assessed using standardized behavioral tests relevant to the disease model (e.g., Morris water maze for memory, rotarod for motor coordination).
-
Tissue Collection and Analysis: At the end of the study, brain tissue is collected for histological and biochemical analyses. This may include:
-
Immunohistochemistry: To visualize and quantify markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.
-
ELISA or Western Blot: To measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and other relevant proteins in brain homogenates.
-
RT-qPCR: To analyze the gene expression of inflammatory mediators.
-
Discussion and Conclusion
Both this compound and SR144528 are valuable tools for investigating the role of the CB2 receptor in neuroinflammation. SR144528 is a well-established compound with a long history of use in the field, characterized by its high potency and dual antagonist/inverse agonist activity.[2][3][4][5] This makes it particularly useful for studies aiming to completely block CB2R signaling and investigate the effects of constitutive receptor activity.
This compound is a more recently described CB2R antagonist with high selectivity and the significant advantage of being able to cross the blood-brain barrier.[1] This property is crucial for in vivo studies targeting CNS pathologies. The demonstrated efficacy of this compound in a mouse model of frontotemporal dementia suggests its potential as a therapeutic lead for neurodegenerative diseases with a prominent neuroinflammatory component.[1]
The choice between this compound and SR144528 will depend on the specific research question. For in vitro studies requiring a potent and well-characterized antagonist/inverse agonist, SR144528 remains a standard choice. For in vivo studies of neuroinflammation where CNS penetration is critical, this compound presents a compelling alternative.
Future head-to-head comparison studies in various models of neuroinflammation are warranted to further delineate the specific advantages and potential differential effects of these two important CB2R modulators. Such studies will be instrumental in advancing our understanding of CB2R biology and its therapeutic potential in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to CB2 Receptor Antagonists PGN36 and AM630
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent cannabinoid type 2 (CB2) receptor modulators: PGN36 and AM630. This document summarizes key experimental data, outlines detailed protocols for pivotal in vivo studies, and visualizes associated signaling pathways and workflows to aid in the selection and application of these pharmacological tools.
At a Glance: this compound vs. AM630
| Feature | This compound | AM630 |
| Primary Mechanism of Action | Selective CB2 Receptor Antagonist[1] | Selective CB2 Receptor Inverse Agonist/Antagonist[2] |
| Binding Affinity (Ki) | CB2: 0.09 µM, CB1: >40 µM[1] | CB2: 31.2 nM, CB1: 5 µM[3] |
| Selectivity | High for CB2 over CB1 | ~165-fold for CB2 over CB1[2] |
| Blood-Brain Barrier Penetration | Yes[1] | Yes[2] |
| Primary In Vivo Applications | Neurodegenerative Disorders (Frontotemporal Dementia)[4][5] | Anxiety, Pain, Obesity[6][7][8][9] |
In Vivo Performance Data
This compound: Neuroprotection in a Frontotemporal Dementia Mouse Model
A key in vivo study investigated the therapeutic potential of this compound in a mouse model of frontotemporal dementia (FTD) induced by the overexpression of a mutant human TAU protein (TAUP301L).[4][5]
| Parameter | Vehicle Control | This compound (5 mg/kg, i.p., daily for 3 weeks) | Outcome |
| Cognitive Function | Significant decline | Reversal of cognitive decline | This compound treatment effectively countered the cognitive deficits induced by TAUP301L overexpression.[4][5] |
| TAU Protein Expression | Elevated levels | Reduction in TAU protein expression | This compound treatment led to a notable decrease in the accumulation of the pathological TAU protein.[5] |
| Synaptic Plasticity Markers | Reduced levels | Restoration of synaptic plasticity markers | The compound helped to restore markers associated with healthy synaptic function.[5] |
| Neurodegeneration | Neuronal loss in the dentate gyrus | Neuroprotection in the dentate gyrus | This compound demonstrated a neuroprotective effect, preventing neuronal loss in a key hippocampal region.[5] |
| Pyroptosis | Activated | Modulation of the pyroptotic cascade | The study suggests that this compound's neuroprotective effects are mediated, in part, by inhibiting this form of programmed cell death.[5] |
AM630: Modulation of Anxiety, Pain, and Metabolism
AM630 has been evaluated in a variety of in vivo models, demonstrating its utility in studying the role of the CB2 receptor in different physiological and pathological processes.
Anxiety-Like Behavior in the Elevated Plus Maze (Mouse Model)
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Outcome |
| Vehicle Control | Baseline | Baseline | - |
| AM630 (0.5 mg/kg, i.p.) | Significant Decrease | Significant Decrease | Anxiogenic-like effect at this dose.[6] |
| AM630 (1 mg/kg, i.p.) | Significant Decrease | Significant Decrease | Anxiogenic-like effect at this dose.[6] |
| AM630 (2 mg/kg, i.p.) | Significant Decrease | Significant Decrease | Anxiogenic-like effect at this dose.[6] |
Nociception in the Formalin Test (Mouse Model)
The formalin test induces a biphasic pain response: an acute phase followed by a tonic/inflammatory phase.
| Treatment Group | Nocifensive Behavior (Licking/Flinching) | Outcome |
| Vehicle Control | Biphasic pain response | - |
| AM630 (30µg, intraplantar) | No induction of nocifensive behaviors on its own. | AM630 did not produce pain-like behaviors when administered alone.[10] However, it has been shown to modulate capsaicin-induced thermal hyperalgesia.[9] |
Metabolic Parameters in a Diet-Induced Obesity Rat Model
| Treatment Group | Plasma Leptin Levels | Plasma Ghrelin Levels | Outcome |
| Vehicle Control (High-Fat Diet) | Elevated | - | - |
| AM630 (0.3 mg/kg, i.p., daily for 6 weeks) | Significantly Decreased | Significantly Decreased | AM630 treatment reduced levels of the satiety hormone leptin and the hunger hormone ghrelin in diet-induced obese rats.[7] |
Experimental Protocols
This compound in a Frontotemporal Dementia Mouse Model
Objective: To evaluate the therapeutic potential of this compound in a TAU-dependent mouse model of FTD.[4][5]
-
Animal Model: Six-month-old mice receive stereotaxic injections of an adeno-associated virus expressing the human TAUP301L protein (AAV-TAUP301L) into the right hippocampus to induce FTD-like pathology.[4][5]
-
Treatment: Following viral vector administration, mice are treated daily with this compound (5 mg/kg, intraperitoneal injection) or a vehicle control for three weeks.[4][5]
-
Behavioral Analysis: Cognitive function is assessed using standard behavioral tests for learning and memory.
-
Biochemical and Histological Analysis: After the treatment period, brain tissue is collected for:
AM630 in the Elevated Plus Maze Test for Anxiety
Objective: To assess the anxiolytic or anxiogenic effects of AM630 in mice.[6]
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[11]
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.[11]
-
Treatment: Mice are administered AM630 (at doses ranging from 0.25 to 2 mg/kg, intraperitoneal injection) or a vehicle control.[6]
-
Testing: 30 minutes after injection, each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[11]
-
Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.[11]
-
Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated as indices of anxiety-like behavior. A decrease in these parameters is indicative of an anxiogenic-like effect.[6]
AM630 in the Formalin-Induced Nociception Model
Objective: To evaluate the effect of AM630 on inflammatory pain.
-
Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Treatment: AM630 (e.g., 30µg in 20µl) or vehicle is administered via intraplantar injection into the dorsal surface of a hind paw.[10]
-
Induction of Nociception: A dilute solution of formalin (e.g., 5% in 20µl) is injected subcutaneously into the same hind paw.
-
Observation: Immediately following the formalin injection, the time the animal spends licking or flinching the injected paw is recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The total time spent in nocifensive behaviors is quantified for both the early (0-5 minutes) and late (15-30 minutes) phases of the formalin response.
AM630 in a Diet-Induced Obesity Rat Model
Objective: To investigate the effects of chronic AM630 treatment on metabolic parameters in obese rats.[7]
-
Animal Model: Male Sprague Dawley rats are fed a high-fat diet (e.g., 21% fat) for 9 weeks to induce obesity.[7]
-
Treatment: The diet-induced obese rats receive daily intraperitoneal injections of AM630 (0.3 mg/kg) or a vehicle control for a further 6 weeks.[7]
-
Monitoring: Body weight and food intake are monitored regularly throughout the treatment period.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma levels of metabolic hormones, including leptin and ghrelin, using ELISA or radioimmunoassay.[7]
-
Tissue Analysis: Adipose tissue may be collected for gene expression analysis of relevant markers.[7]
Visualizing the Mechanisms
CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an antagonist like this compound or an inverse agonist like AM630, the downstream signaling cascade is modulated.
Caption: Simplified CB2 receptor signaling cascade and points of modulation by this compound and AM630.
General In Vivo Experimental Workflow
This diagram illustrates a typical workflow for preclinical in vivo studies involving compound administration and subsequent analysis.
Caption: A generalized workflow for conducting in vivo studies with this compound or AM630.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of Diet-Induced Obese Rats with CB2 Agonist AM1241 or CB2 Antagonist AM630 Reduces Leptin and Alters Thermogenic mRNA in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
Replicating PGN36 Findings: A Comparative Guide for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for researchers aiming to replicate and build upon the published findings of PGN36, a selective cannabinoid CB2 receptor (CB2R) antagonist, in a different laboratory setting. The seminal study by Silva-Llanes et al. (2025) demonstrated the potential of this compound in a mouse model of frontotemporal dementia (FTD), showing reversal of cognitive decline, neurodegeneration, and pyroptosis.[1] This document outlines the original findings, compares this compound with alternative CB2R modulators, provides detailed experimental protocols, and visualizes key pathways and workflows to facilitate independent verification and further investigation.
Comparative Data of CB2R Ligands in Neuroinflammation and Neurodegeneration Models
To provide a context for replicating the effects of this compound, the following table summarizes its reported efficacy alongside other common CB2R antagonists, SR 144528 and AM630. It is important to note that direct comparative studies in an FTD model are not yet available, and the data for alternatives are drawn from various neuroinflammatory and neurodegenerative models.
| Compound | Mechanism | Animal Model | Key Findings | Reference |
| This compound | Selective CB2R Antagonist | AAV-TAUP301L FTD Mouse Model | Reverses cognitive decline, reduces TAU protein expression, restores synaptic plasticity markers, and modulates the pyroptotic cascade.[1] | Silva-Llanes et al., 2025[1] |
| SR 144528 | Selective CB2R Antagonist/Inverse Agonist | Graft-versus-host disease (GVHD) with neuroinflammation | Peripherally restricted administration had no substantive effect on mitigating neuroinflammation or preventing neuronal cell death in this model.[2] However, it has been shown to block the effects of CB2R agonists in other neuroinflammatory contexts.[3][4] | [2][3][4] |
| AM630 | Selective CB2R Antagonist | Not yet tested in a direct FTD model | Characterized by its ability to selectively antagonize the CB2 receptor.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of published findings. Below are the key experimental protocols derived from the study by Silva-Llanes et al. (2025)[1] and supplemented with standard laboratory procedures.
Animal Model and Drug Administration
-
Animal Model: The study utilized a TAU-dependent FTD mouse model.[1] This was achieved by stereotaxic injection of an adeno-associated virus expressing human TAUP301L protein (AAV-TAUP301L) into the right hippocampus of six-month-old mice.[1] Various FTD mouse models exist, and selecting a comparable model is critical.[5][6][7]
-
Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg for three consecutive weeks.[1] A vehicle-treated control group should be included in parallel.
Behavioral Analyses
To assess cognitive function, a battery of behavioral tests commonly used in FTD mouse models should be employed.[8][9][10]
-
Novel Object Recognition (NOR) Test: This test evaluates learning and memory. Mice are habituated to an arena and then exposed to two identical objects. In the subsequent test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are key parameters to measure.
-
Elevated Plus Maze (EPM): This test can be used to assess anxiety-like behavior and disinhibition, which are relevant to FTD symptomatology. The maze consists of two open and two closed arms. The time spent in the open arms is recorded.
Immunofluorescence for Tau Pathology
Visualizing and quantifying TAU pathology is essential for assessing the neuroprotective effects of this compound.
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde.[11] Brains are then cryoprotected and sectioned coronally at a thickness of 30-40 µm.[11][12]
-
Staining Protocol:
-
Perform antigen retrieval using a citrate (B86180) buffer.[12]
-
Block non-specific binding sites with a blocking buffer (e.g., 5% milk or serum).[11]
-
Incubate sections overnight with primary antibodies against total and phosphorylated TAU (e.g., AT8).[12][13]
-
Wash and incubate with appropriate Alexa Fluor-conjugated secondary antibodies.[11]
-
Mount sections and counterstain with DAPI to visualize nuclei.[11]
-
-
Imaging and Analysis: Confocal microscopy is used to capture images of the hippocampus and cortex.[13] The number and intensity of TAU-positive cells are quantified using image analysis software.
Visualizations
Signaling Pathway
The neuroprotective effect of this compound is attributed to its modulation of the pyroptotic cascade by antagonizing the CB2 receptor.[1] The following diagram illustrates the proposed signaling pathway.
Caption: this compound antagonizes the upregulated CB2R, potentially inhibiting the downstream pyroptotic cascade.
Experimental Workflow
The following diagram outlines the key steps for an independent replication study of the this compound findings.
Caption: Workflow for replicating this compound's effects in a frontotemporal dementia mouse model.
This guide provides a foundational framework for the independent validation and exploration of this compound's therapeutic potential. Adherence to detailed protocols and objective comparison with existing data are paramount for advancing our understanding of CB2R modulation in neurodegenerative diseases.
References
- 1. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 2 cannabinoid receptor expression on microglial cells regulates neuroinflammation during graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of frontotemporal dementia: A comparison of phenotypes with clinical symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Behavior in Mouse Models of the Behavioral Variant of Frontotemporal Dementia: Which Test for Which Symptom? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 11. 2.6. Immunofluorescence [bio-protocol.org]
- 12. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PGN36 and JTE-907: Selective Modulators of the Cannabinoid CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent selective cannabinoid CB2 receptor modulators: PGN36 and JTE-907. While both compounds target the CB2 receptor, they exhibit distinct pharmacological profiles, with this compound acting as an antagonist and JTE-907 as an inverse agonist. This guide summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in the selection and application of these valuable research tools.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological parameters of this compound and JTE-907 based on published in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | JTE-907 |
| Target | Cannabinoid CB2 Receptor (CB2R) | Cannabinoid CB2 Receptor (CB2R) |
| Functional Activity | Antagonist | Inverse Agonist |
| Binding Affinity (Ki) | CB2R: 0.09 µM (90 nM) CB1R: >40 µM[1] | Human CB2R: 35.9 nM Mouse CB2R: 1.55 nM Rat CB2R: 0.38 nM Human CB1R: 2,370 nM[2] |
| Selectivity | >444-fold for CB2R over CB1R | ~66-fold for human CB2R over human CB1R[2] |
| Mechanism of Action | Blocks the activation of the CB2 receptor by agonists. | Reduces the constitutive activity of the CB2 receptor.[2] |
Table 2: In Vivo Effects and Models
| Indication/Model | This compound | JTE-907 |
| Neuroprotection | Model: TAU-dependent frontotemporal dementia (FTD) mouse model Dosage: 5 mg/kg, i.p., daily for three weeks Effects: Reverses cognitive decline, reduces neurodegeneration and pyroptosis.[3] | Not explicitly studied in a head-to-head neuroprotection model with this compound. |
| Anti-inflammatory | Not explicitly detailed in the provided search results. | Model: Carrageenan-induced paw edema in mice; Dinitrofluorobenzene-induced ear swelling in mice.[2][4] Dosage: 0.1-10 mg/kg, p.o. Effects: Dose-dependently inhibited paw edema and ear swelling.[2][4] |
| Anti-pruritic | Not studied. | Model: NC mice with chronic dermatitis (atopic dermatitis model) Dosage: 1 and 10 mg/kg/day, p.o. for 20 days Effects: Suppressed spontaneous scratching.[5] |
| Immunomodulation | Not explicitly detailed in the provided search results. | Model: In vitro differentiation of naïve CD4+ T lymphocytes; DNBS-induced colitis in mice Effects: Promotes differentiation into Treg cells; ameliorates colitis.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize this compound and JTE-907.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 or CB2 receptor.[8][9]
-
Radioligand: [³H]-CP55,940 or [³H]-WIN55,212-2, non-selective cannabinoid agonists.[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes (3-20 µg protein for cells) are incubated in a 96-well plate.[10]
-
Increasing concentrations of the unlabeled test compound (this compound or JTE-907) are added.
-
A fixed concentration of the radioligand is added to all wells.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining functional activity)
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Line: CHO cells stably expressing the human CB2 receptor.[2][11]
-
Procedure for Inverse Agonism (JTE-907):
-
CHO-CB2 cells are plated in a 96-well plate and cultured.
-
Cells are incubated with increasing concentrations of JTE-907 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).[12]
-
An increase in forskolin-stimulated cAMP levels indicates inverse agonist activity.[2]
-
-
Procedure for Antagonism (this compound):
-
CHO-CB2 cells are pre-incubated with increasing concentrations of this compound.
-
A known CB2 receptor agonist (e.g., CP55,940) is added at a fixed concentration (typically its EC₅₀).
-
Forskolin is added to inhibit adenylyl cyclase.
-
The subsequent steps of cell lysis and cAMP measurement are the same as above.
-
A dose-dependent inhibition of the agonist-induced decrease in cAMP levels indicates antagonist activity.
-
In Vivo Mouse Model of Frontotemporal Dementia (this compound)
This model assesses the neuroprotective effects of this compound in a disease-relevant context.
-
Animal Model: Six-month-old mice receive stereotaxic injections of an adeno-associated virus expressing the human TAUP301L protein (AAV-TAUP301L) into the right hippocampus to induce FTD-like pathology.[3]
-
Treatment: Mice are treated daily with this compound (5 mg/kg, intraperitoneal injection) or vehicle for three weeks.[3]
-
Behavioral Tests: Cognitive function is assessed using tests such as the Novel Object Recognition test.
-
Histological and Molecular Analysis: Post-mortem brain tissue is analyzed for markers of neurodegeneration (e.g., neuronal loss), synaptic plasticity, and pyroptosis through techniques like immunofluorescence and qPCR.[3]
In Vivo Mouse Model of Inflammation (JTE-907)
This model evaluates the anti-inflammatory properties of JTE-907.
-
Model 1: Carrageenan-Induced Paw Edema:
-
Mice receive an intraplantar injection of carrageenan into the hind paw to induce acute inflammation.
-
JTE-907 (0.1-10 mg/kg) or vehicle is administered orally prior to carrageenan injection.[2]
-
Paw volume is measured at various time points after carrageenan injection to quantify edema.
-
-
Model 2: Dinitrofluorobenzene (DNFB)-Induced Ear Swelling:
-
Mice are sensitized with DNFB on the abdomen.
-
Several days later, the ear is challenged with a topical application of DNFB to elicit a contact hypersensitivity reaction.
-
JTE-907 (0.1-10 mg/kg) is administered orally.[4]
-
Ear thickness is measured to assess the inflammatory response.
-
Mandatory Visualizations
Signaling Pathways of the CB2 Receptor
The following diagram illustrates the canonical signaling pathway of the CB2 receptor and the points of intervention for an antagonist (this compound) and an inverse agonist (JTE-907).
Caption: CB2 receptor signaling pathway and modulation by this compound and JTE-907.
Experimental Workflow: In Vivo FTD Mouse Model
This diagram outlines the key steps in the in vivo study of this compound in a mouse model of frontotemporal dementia.
Caption: Workflow for this compound evaluation in a frontotemporal dementia mouse model.
Logical Relationship: Antagonist vs. Inverse Agonist
This diagram illustrates the conceptual difference between a neutral antagonist and an inverse agonist at a receptor with constitutive activity.
Caption: Conceptual difference between a neutral antagonist and an inverse agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CB2 receptor with a novel antagonist reverses cognitive decline, neurodegeneration and pyroptosis in a TAU-dependent frontotemporal dementia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of cannabinoid CB(2) receptor-mediated response and efficacy of cannabinoid CB(2) receptor inverse agonist, JTE-907, in cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 receptor inverse agonist JTE-907 suppresses spontaneous itch-associated responses of NC mice, a model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PGN36 and Other Novel Research Compounds
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for PGN36 is not publicly available. Therefore, this compound must be handled and disposed of as a hazardous chemical of unknown toxicity. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal.[1][2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and other laboratory chemicals lacking specific disposal protocols. Adherence to these steps is critical for personnel safety and environmental protection.
Summary of Disposal Procedures
The following table outlines the critical stages and necessary actions for the proper disposal of this compound waste.
| Phase | Action | Key Considerations | Regulatory Compliance |
| Pre-Disposal Planning | Hazard Assessment & Waste Minimization | Assume the compound is hazardous.[1][4] Plan experiments to use the smallest feasible quantities. | OSHA Hazard Communication Standard |
| During Experiment | Waste Segregation | At the point of generation, segregate this compound waste from all other waste streams.[1][5] Use separate, clearly labeled, and chemically compatible waste containers for solids, liquids, and sharps.[1][6] | Institutional and Local Waste Management Policies |
| Waste Accumulation | Containerization & Labeling | Use leak-proof containers with secure lids.[1][6] Immediately label containers with "Hazardous Waste," "this compound," and a description of the contents (e.g., "solution in DMSO," "contaminated pipette tips").[7] | Resource Conservation and Recovery Act (RCRA) |
| Interim Storage | Safe Storage | Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[8][9] Utilize secondary containment to prevent spills.[1][10] | EPA Subpart K (for academic laboratories) |
| Final Disposal | Professional Removal | Contact your institution's EHS office to schedule a waste pickup.[1][3] Provide all necessary documentation to the hazardous waste contractor. | Federal, State, and Local Regulations |
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound waste from generation to disposal.
1. Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat.
2. Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[1][5]
-
Treat as Hazardous: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, bench paper), and spill cleanup materials, must be classified as hazardous chemical waste.[11]
-
Segregate Waste Streams:
-
Solid Waste: Collect items like contaminated gloves, wipes, and plasticware in a designated hazardous waste container lined with a clear plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealable liquid waste container. Do not mix with other chemical wastes.[1]
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
3. Containerization and Labeling
Accurate container management and labeling are required while awaiting disposal.
-
Container Requirements: Use containers that are chemically compatible with this compound and any solvents used. Containers must be in good condition, leak-proof, and have a secure screw-top cap.[6] Keep containers closed except when adding waste.[1][8]
-
Labeling Protocol: As soon as the first item of waste is added, the container must be labeled.[1] The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
A description of the contents (e.g., "this compound in Ethanol," "Solid waste with this compound contamination")
-
The primary hazard(s) associated with the waste (in the absence of data, list potential hazards such as "Toxic" and "Flammable" if in a flammable solvent)
-
The date of waste generation[7]
-
The Principal Investigator's name and lab location[7]
-
4. Storage of Chemical Waste
-
Designated Area: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place waste containers within a larger, chemically resistant tub or tray to contain any potential leaks.[1][10]
-
Incompatible Materials: Ensure this compound waste is not stored with incompatible chemicals. For example, keep flammable liquid waste away from oxidizing agents.[9]
5. Arranging for Pickup and Disposal
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1][3] Do not allow waste to accumulate for more than six months.[12]
-
Documentation: Complete any required waste manifests or forms provided by your EHS office.
-
Professional Disposal: Final disposal must be conducted by a licensed professional hazardous waste company coordinated through your institution. Never dispose of this compound waste in the regular trash or down the drain.[11][13]
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. twu.edu [twu.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Safe Chemical Waste Disposal [fishersci.com]
Essential Safety and Operational Protocols for Handling PGN36
This guide provides crucial safety and logistical information for the handling and disposal of PGN36, a selective cannabinoid CB2 receptor antagonist. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper management of this potent research compound.
Compound Information: this compound
| Property | Value | Source |
| CAS Number | 1564253-75-3 | [1] |
| Function | Selective cannabinoid CB2 receptor (CB2R) antagonist | [1][2] |
| Primary Research Area | Frontotemporal dementia (FTD) studies | [1][2] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month | [1] |
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, bioactive small molecule intended for research, comprehensive personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[3] The following PPE is required when handling this compound in solid (powder) or solution form.
Recommended PPE for this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6319 | Prevents skin contact and absorption. Double gloving provides additional protection against potential tears or contamination. |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 | Protects eyes from splashes and aerosols. A face shield should be worn over safety glasses when there is a significant splash risk.[4][5] |
| Body Protection | Chemical-Resistant Laboratory Coat | Should be fully buttoned. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | NIOSH-approved | Required when handling the powdered form of this compound to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring the integrity of experiments involving this compound.
Experimental Workflow for this compound Handling
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Personal Protective Equipment (PPE) Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
PPE Donning and Doffing Sequence
Caption: Step-by-step sequence for donning and doffing personal protective equipment.
Disposal Plan for this compound Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[7]
This compound Waste Segregation and Disposal
| Waste Type | Handling and Segregation | Disposal Method |
| Solid Waste (unused this compound powder, contaminated consumables like pipette tips, tubes, and gloves) | Collect in a dedicated, clearly labeled, sealed hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste (stock solutions, experimental media containing this compound) | Collect in a dedicated, clearly labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.[8] | Incineration by a licensed hazardous waste disposal company. |
| Sharps (needles, syringes) | Place in a designated sharps container that is puncture-resistant and leak-proof. | Autoclaving followed by disposal as hazardous waste, or as per institutional guidelines for chemically contaminated sharps. |
Waste Disposal Workflow
Caption: Procedural flow for the safe disposal of this compound-contaminated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
